4-Methyl-1-phenylquinolin-2(1h)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-methyl-1-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUVYJZEPVFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296533 | |
| Record name | 4-methyl-1-phenylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-30-9 | |
| Record name | 2540-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1-phenylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-phenyl-2(1H)-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Trajectory of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound 4-Methyl-1-phenylquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It synthesizes the current understanding of the compound's biological activity, drawing from studies on its close structural analogs, to propose a primary molecular mechanism.
Executive Summary
While direct studies on this compound are limited, compelling evidence from its close analog, 4-phenylquinolin-2(1H)-one, strongly suggests a primary mechanism of action as a specific allosteric inhibitor of the protein kinase Akt (PKB) . This inhibition occurs through interaction with the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This mode of action positions the compound and its derivatives as potential candidates for anticancer therapies. Conversely, the presence of a methyl group at the 4-position likely negates any significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.
Proposed Mechanism of Action: Allosteric Inhibition of Akt Signaling
The primary proposed mechanism of action for this compound is the allosteric inhibition of the serine/threonine kinase Akt. This is based on the well-characterized activity of its immediate analog, 4-phenylquinolin-2(1H)-one.[1]
The proposed sequence of events is as follows:
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Binding to the PH Domain: The compound is believed to interact with the pleckstrin homology (PH) domain of Akt.
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Conformational Change: This interaction induces a conformational change in the Akt protein.
-
Inhibition of Phosphorylation: The altered conformation hinders the phosphorylation of Akt at two critical sites: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).
-
Inactivation of Akt: The lack of phosphorylation at these sites prevents the activation of Akt.
-
Downstream Effects: Inactivated Akt is unable to phosphorylate its numerous downstream targets, leading to the inhibition of key cellular processes such as cell proliferation, growth, and survival, and potentially inducing apoptosis.[1][2][3]
This allosteric inhibition is highly specific, as the parent compound, 4-phenylquinolin-2(1H)-one, did not show inhibitory activity against upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases.[1]
Signaling Pathway Diagram
Caption: Proposed allosteric inhibition of the Akt signaling pathway.
Secondary/Potential Mechanisms
NMDA Receptor Antagonism
While some quinolinone derivatives act as antagonists at the glycine site of the NMDA receptor, methylation at the 4-position has been shown to abolish this activity.[4] Therefore, it is unlikely that this compound is a potent NMDA receptor antagonist.
Anticancer Activity via Apoptosis and Cell Cycle Arrest
Derivatives of 4-phenylquinolin-2(1H)-one have demonstrated anticancer properties by inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[2][3] This is a likely consequence of Akt inhibition, as Akt plays a central role in cell survival and cell cycle progression.
Quantitative Data
The following tables summarize the available quantitative data for 4-phenylquinolin-2(1H)-one and its derivatives. This data provides a benchmark for the potential potency of this compound.
Table 1: In Vitro Activity of 4-Phenylquinolin-2(1H)-one
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Akt Kinase Activity) | 6 µM | In vitro kinase assay | [1] |
Table 2: Cytotoxicity of 4-Phenylquinolin-2(1H)-one Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.21 | HL-60 (Leukemia) | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.35 | H460 (Lung Cancer) | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.42 | A549 (Lung Cancer) | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.55 | MCF-7 (Breast Cancer) | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT-116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include control wells: cells with medium only (untreated control) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The available evidence strongly points to this compound acting as a specific allosteric inhibitor of Akt. This mechanism underpins its potential as an anticancer agent, likely functioning through the induction of apoptosis and cell cycle arrest. Further direct experimental validation is necessary to definitively confirm this mechanism of action and to fully characterize its pharmacological profile. The provided protocols offer a clear path for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a prominent structural motif found in numerous natural products and pharmacologically active molecules, drawing significant attention in medicinal chemistry.[1] These compounds are recognized for their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Structurally, this compound features a bicyclic quinoline core with a carbonyl group at the 2-position, a methyl group at the 4-position, and a phenyl substituent on the nitrogen atom. This substitution pattern influences its chemical reactivity, solubility, and biological interactions. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its biological relevance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃NO | [3] |
| Molecular Weight | 235.28 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 134-135 °C | [3] |
| Boiling Point (Predicted) | 386.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -3.47 ± 0.40 | [3] |
| Storage Conditions | Sealed in a dry place at room temperature | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through established methods for quinolinone synthesis, such as the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[2]
Synthesis of this compound
This synthesis is typically performed in two main steps: the formation of the β-ketoanilide intermediate followed by an intramolecular cyclization.
Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate (Intermediate)
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Reactants: Aniline and ethyl acetoacetate.
-
Procedure:
-
In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are combined.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is heated, often under reflux, to drive the condensation reaction, which forms an enamine intermediate by eliminating water.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purification, typically by column chromatography or recrystallization.
-
Step 2: Intramolecular Cyclization to form this compound
-
Reactant: Ethyl 3-(phenylamino)but-2-enoate.
-
Procedure:
-
The intermediate from Step 1 is subjected to thermal cyclization at high temperatures (often >250 °C).[3]
-
This reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or mineral oil to achieve the necessary temperature for the intramolecular Friedel-Crafts type acylation, followed by dehydration to form the quinolinone ring.[3]
-
Alternatively, a strong acid catalyst like polyphosphoric acid (PPA) can be used to facilitate the cyclization at a lower temperature (e.g., 100-110 °C).[2]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The product is then isolated from the reaction mixture. This involves cooling, quenching with water or an ice bath, followed by filtration to collect the solid product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Biological Activity and Potential Mechanisms of Action
While specific biological data for this compound is limited, the broader class of 4-phenylquinolin-2(1H)-one derivatives has demonstrated significant potential in drug discovery.
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Anticancer Activity: Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives have shown potent cytotoxicity against various tumor cell lines.[2] The mechanism of action for some of these analogs involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] This suggests an interaction with cellular components critical for cell division, such as microtubules.
-
Neurological Activity: Certain 4-substituted-3-phenylquinolin-2(1H)-ones act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[4] This activity gives them potential as anticonvulsant agents.
-
Enzyme Inhibition: The quinoline scaffold is a key component in the development of kinase inhibitors. For instance, a quinoline derivative was the starting point for the development of Torin1, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[5] The mTOR protein is a crucial regulator of cell growth and proliferation, and its signaling pathway is often dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to control vital cellular processes like growth, proliferation, and survival. Quinoline-based compounds have been developed as inhibitors targeting key kinases in this pathway, such as mTOR. An inhibitor would typically block the kinase activity of mTOR, preventing the phosphorylation of its downstream substrates and thereby inhibiting cell growth and proliferation.
Conclusion
This compound is a compound of significant interest due to its core quinolinone structure, which is prevalent in many biologically active molecules. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical routes. While direct biological studies on this specific molecule are not extensively documented, the activities of its close analogs in anticancer and neurological applications highlight its potential as a valuable scaffold for the design and development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Methyl-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Methyl-1-phenylquinolin-2(1H)-one. The information presented is collated from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Molecular Structure
This compound possesses a tricyclic quinolinone core. A methyl group is substituted at the 4-position, and a phenyl group is attached to the nitrogen atom at the 1-position. The systematic name for this compound is 4-methyl-1-phenyl-1,2-dihydroquinolin-2-one.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography. The key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₆H₁₃NO |
| Formula Weight | 235.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.0340 (4) Å |
| b | 12.0290 (5) Å |
| c | 10.5850 (5) Å |
| α | 90° |
| β | 108.890 (2)° |
| γ | 90° |
| Volume | 1208.52 (9) ų |
| Z | 4 |
| Calculated Density | 1.292 Mg/m³ |
| Absorption Coefficient | 0.081 mm⁻¹ |
| F(000) | 496 |
| Data Collection and Refinement | |
| Theta range for data collection | 3.33 to 28.18° |
| Index ranges | -13<=h<=12, -15<=k<=15, -13<=l<=13 |
| Reflections collected | 11116 |
| Independent reflections | 2883 [R(int) = 0.0333] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2883 / 0 / 164 |
| Goodness-of-fit on F² | 1.040 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1066 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1179 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O1-C2 | 1.226(2) | C4-C4A | 1.442(2) |
| N1-C2 | 1.385(2) | C4A-C5 | 1.407(2) |
| N1-C8A | 1.423(2) | C4A-C8A | 1.408(2) |
| N1-C9 | 1.442(2) | C5-C6 | 1.370(3) |
| C2-C3 | 1.464(2) | C6-C7 | 1.393(3) |
| C3-C4 | 1.353(2) | C7-C8 | 1.376(3) |
| C4-C15 | 1.501(2) | C8-C8A | 1.401(2) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle (°) | Atoms | Torsion Angle (°) |
| C2-N1-C8A | 119.23(12) | C8A-N1-C9-C10 | 85.3(2) |
| C2-N1-C9 | 119.53(12) | C2-N1-C9-C14 | 86.8(2) |
| C8A-N1-C9 | 121.23(12) | C3-C4-C4A-C8A | 0.9(2) |
| O1-C2-N1 | 121.60(14) | C15-C4-C4A-C5 | 2.0(3) |
| O1-C2-C3 | 123.95(15) | C4-C4A-C8A-N1 | -0.1(2) |
| N1-C2-C3 | 114.45(13) | C5-C4A-C8A-C8 | 0.1(2) |
| C4-C3-C2 | 120.91(15) | C2-N1-C8A-C4A | 5.8(2) |
| C3-C4-C15 | 123.63(16) | C9-N1-C8A-C8 | 83.2(2) |
| C3-C4-C4A | 119.16(15) | ||
| C15-C4-C4A | 117.20(14) |
Molecular Geometry
The quinolinone ring system is essentially planar. The phenyl ring at the N1 position is significantly twisted with respect to the quinolinone plane, with a dihedral angle of approximately 87.15 (7)°. This perpendicular orientation is a key feature of the molecule's three-dimensional structure. The methyl group is attached to the C4 carbon of the quinolinone ring. In the crystal, molecules are linked by C—H···O and C—H···π interactions, forming a three-dimensional network.[1]
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: A mixture of N-phenylaniline and ethyl acetoacetate is prepared.
-
Condensation: The mixture is heated, typically at elevated temperatures (around 140-150 °C), to facilitate the initial condensation and formation of an enamine intermediate.
-
Cyclization: The intermediate is then heated at a higher temperature (around 250-270 °C) in a high-boiling point solvent, such as Dowtherm A or paraffin oil, to induce cyclization and the elimination of ethanol.
-
Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final this compound.
Crystal Growth and X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often room temperature (293 K), using Mo Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and structural characterization.
Key Molecular Features
Caption: Key structural features and intermolecular interactions.
References
Spectroscopic and Structural Elucidation of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 4-methyl-1-phenylquinolin-2(1H)-one. This quinolinone derivative is of significant interest in medicinal chemistry and drug development due to its core scaffold, which is present in numerous biologically active compounds. This document details predicted spectroscopic data based on analogous compounds, outlines detailed experimental protocols for synthesis and analysis, and visualizes the analytical workflow.
Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the analysis of closely related quinolinone structures and serves as a reliable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 3H | Ar-H (Phenyl) |
| ~7.5 - 7.3 | m | 4H | Ar-H (Quinolinone & Phenyl) |
| ~7.2 | d | 1H | Ar-H (Quinolinone) |
| ~6.4 | s | 1H | C3-H |
| ~2.4 | s | 3H | C4-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C2 (C=O) |
| ~148.0 | C4 |
| ~141.0 | C8a |
| ~138.0 | C1' (Phenyl) |
| ~130.0 - 125.0 | Aromatic C-H & C-N (Phenyl) |
| ~130.0 | C7 |
| ~125.0 | C5 |
| ~123.0 | C6 |
| ~122.0 | C3 |
| ~115.0 | C8 |
| ~114.0 | C4a |
| ~19.0 | C4-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |
| ~1450 | Medium | CH₃ bend |
| ~750, ~700 | Strong | C-H out-of-plane bend (aromatic) |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 235 | 100 | [M]⁺ (Molecular Ion) |
| 207 | ~60 | [M - CO]⁺ |
| 130 | ~40 | [M - C₆H₅N]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of this compound.
Synthesis of this compound
This synthesis is typically achieved via a Conrad-Limpach reaction followed by N-arylation or a similar cyclization strategy.
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add aniline (1.0 eq).
-
Cyclization: The mixture is heated under reflux for 2-4 hours to form the intermediate ethyl 3-anilinocrotonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Ring Closure: The intermediate is then added to a high-boiling point solvent like Dowtherm A and heated to approximately 250 °C for 30 minutes to facilitate the thermal cyclization to 4-methylquinolin-2(1H)-one.
-
N-Phenylation: The resulting quinolinone (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate (1.5 eq). Iodobenzene (1.2 eq) and a copper catalyst (e.g., CuI, 0.1 eq) are added.
-
Reaction and Workup: The mixture is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse program is used with a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and typically 1024 or more scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. A portion of this powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
The Biological Versatility of Quinolinones: A Technical Guide for Drug Discovery
Introduction: The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a "privileged structure," its derivatives have been extensively explored, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of quinolinone and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Anticancer Activity
Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Data Presentation: Anticancer Activity of Quinolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 (Leukemia) | Sub-micromolar | [1] |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | H460 (Lung Cancer) | Sub-micromolar | [1] |
| 4-substituted benzyloxy quinolin-2(1H)-one (11e) | COLO 205 (Colon Cancer) | Nanomolar | [1] |
| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS Cancer) | 0.314 - 4.65 µg/cm³ | [2] |
| 7-chloro-4-quinolinylhydrazone derivative (36) | HTC-8 (Colon Cancer) | 0.314 - 4.65 µg/cm³ | [2] |
| 7-chloro-4-quinolinylhydrazone derivative (36) | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 (Breast Cancer) | 29.8 | [2] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF7 (Breast Cancer) | 39.0 | [2] |
| Quinoline-chalcone hybrid (9i) | A549 (Lung Cancer) | 1.91 - 5.29 | [3] |
| Quinoline-chalcone hybrid (9j) | K-562 (Leukemia) | 1.91 - 5.29 | [3] |
Signaling Pathways and Mechanisms of Action
A primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] Quinolinone derivatives can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.[3]
Another significant mechanism is the inhibition of tubulin polymerization . By disrupting the formation of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. This chemical family has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its likely role as an inhibitor of the Akt signaling pathway. The information presented herein is a synthesis of current research on closely related analogs and the broader quinolinone scaffold, offering a valuable resource for researchers engaged in drug discovery and development.
Primary Potential Therapeutic Target: Akt (Protein Kinase B)
While direct studies on this compound are limited, substantial evidence points to the serine/threonine kinase Akt as a primary therapeutic target. This is strongly supported by research on its close structural analog, 4-phenylquinolin-2(1H)-one, which has been identified as a specific allosteric inhibitor of Akt.[1][2] The addition of a methyl group at the N1 position, as in the compound of interest, is a common medicinal chemistry modification that can modulate potency and pharmacokinetic properties without necessarily altering the core mechanism of action.
Mechanism of Action: Allosteric Inhibition
Research on the 4-phenyl analog has revealed a distinct mechanism of action that sets it apart from many other kinase inhibitors. Instead of competing with ATP at the catalytic site, 4-phenylquinolin-2(1H)-one acts as an allosteric inhibitor.[1][2] It binds to the Pleckstrin Homology (PH) domain of Akt. This interaction is believed to induce a conformational change in the Akt protein that hinders its phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473).[1][2] These phosphorylation events, mediated by the upstream kinases PDK1 and mTORC2 respectively, are essential for the full activation of Akt. By preventing this activation, the compound effectively shuts down downstream signaling.
This allosteric mode of inhibition contributes to the high selectivity of the parent compound, which did not significantly affect the activity of upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases such as SGK1, PKA, PKC, or ERK1/2 in screening assays.[1][2]
Signaling Pathway of Akt Inhibition by 4-Phenylquinolin-2(1H)-one
Caption: Allosteric inhibition of Akt by a close analog.
Quantitative Data
The inhibitory activity of the parent compound, 4-phenylquinolin-2(1H)-one, against Akt has been quantified, providing a benchmark for the potential efficacy of this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| 4-Phenylquinolin-2(1H)-one | Akt Kinase Activity | Kinase Assay | 6 µM | [2] |
| 4-Phenylquinolin-2(1H)-one | pS473-Akt Inhibition | HTRF Assay | 20 µM | [2] |
Anticancer Activity of Quinolin-2(1H)-one Derivatives
The therapeutic potential of this compound is further underscored by the demonstrated anticancer activity of various quinolin-2(1H)-one derivatives against a range of human cancer cell lines. This suggests that the quinolinone scaffold is a promising framework for the development of novel oncology therapeutics.
| Derivative Class | Cell Line | Activity (IC50) | Reference |
| 4-hydroxy-3-(substituted)-1-phenylquinolin-2(1H)-one | K562 (Leukemia) | 20 µg/mL | [3] |
| 4-hydroxy-3-(substituted)-1-phenyl/methylquinolin-2(1H)-one | MDA-MB (Breast Cancer) | 25 µg/mL | [4] |
| 4-hydroxy-3-(substituted)-1-phenyl/methylquinolin-2(1H)-one | A-549 (Lung Cancer) | >100 µg/mL (less potent) | [4] |
| 6,7-methylenedioxy-4-(substituted)phenylquinolin-2(1H)-one | Various | Sub-micromolar | [5] |
Other Potential Therapeutic Targets
While Akt is the most likely primary target, derivatives of the broader quinolinone and quinoline scaffolds have been reported to interact with other targets, suggesting additional or alternative mechanisms of action for this compound.
-
NMDA Receptor: Certain 4-substituted-3-phenylquinolin-2(1H)-ones have been evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, indicating a potential role in neurological disorders.
-
Topoisomerase II: Furoquinolinone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy.
Experimental Protocols
In Vitro Akt Kinase Activity Assay
This protocol describes a general method for determining the inhibitory effect of a compound on Akt kinase activity.
Workflow for In Vitro Akt Kinase Assay
Caption: General workflow for an in vitro Akt kinase activity assay.
Methodology:
-
Cell Lysis:
-
Culture cells of interest (e.g., a cancer cell line with activated Akt signaling) to an appropriate density.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation of Akt:
-
To a defined amount of protein lysate (e.g., 200-500 µg), add an Akt-specific antibody.
-
Incubate with gentle rotation to allow the antibody to bind to Akt.
-
Add protein A/G agarose or magnetic beads to capture the antibody-Akt complexes.
-
Wash the beads several times with lysis buffer and then with a kinase assay buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated Akt in a kinase assay buffer.
-
Add a known amount of a recombinant Akt substrate (e.g., GSK-3α).
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the extent of substrate phosphorylation at each concentration of the test compound and calculate the IC50 value.
-
MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in their appropriate culture medium.
-
Incubate the plate overnight in a humidified incubator (e.g., at 37°C with 5% CO2) to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).
-
Add a small volume of the MTT solution to each well (final concentration is typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with Akt being its most probable therapeutic target. Its mechanism of action is likely to be through allosteric inhibition of the Akt PH domain, a mode of action that can offer high selectivity. The established anticancer activity of the broader quinolinone scaffold provides a solid rationale for its continued development. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on direct enzymatic and cellular assays to confirm Akt inhibition by this compound, determine its potency, and evaluate its efficacy in preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on N-aryl quinolinone compounds
An In-depth Technical Guide on N-aryl Quinolinone Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction to N-aryl Quinolinone Compounds
Quinolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] This is largely due to their presence in numerous natural alkaloids and their role as a fundamental scaffold in the development of various therapeutic agents.[3] The core structure, a fusion of a benzene and a pyridine ring with a carbonyl group, allows for extensive functionalization, leading to a wide array of biological activities.[1][4] When a phenyl or substituted phenyl (aryl) group is attached to the nitrogen atom of the quinolinone core, the resulting N-aryl quinolinone compounds exhibit a distinct and often enhanced pharmacological profile.
These compounds are recognized for a broad spectrum of biological and pharmaceutical activities, including anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and antifungal properties.[5][6] The versatility of the N-aryl quinolinone scaffold has made it a privileged structure in drug discovery, with numerous synthetic and naturally occurring derivatives being investigated for their therapeutic potential.[3][7] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to N-aryl quinolinone compounds, with a particular focus on their anticancer applications.
Synthesis of N-aryl Quinolinone Compounds
The synthesis of N-aryl quinolinones can be achieved through various methodologies, ranging from classical cyclization reactions to modern cross-coupling techniques. The choice of synthetic route often depends on the desired substitution pattern on both the quinolinone core and the N-aryl moiety.
Key Synthetic Strategies
-
Chan-Lam Coupling: A prominent method for N-arylation involves the copper-catalyzed Chan-Lam coupling reaction. This approach utilizes aryl boronic acids as the arylating agents to react with the N-H of a pre-formed quinolinone core. It is favored for its mild reaction conditions, often conducted in the air, and the commercial availability of a wide range of phenylboronic acids.[6]
-
Intramolecular Cyclization: This is a common strategy for constructing the quinolinone ring system itself with the N-aryl group already in place. Techniques include:
-
Palladium-catalyzed cross-coupling: Involves the intramolecular reaction of appropriately substituted precursors.[6]
-
Aromatic Nucleophilic Substitution (SNAr): A method where a nucleophilic nitrogen attacks an activated aromatic ring to form the heterocyclic system.[6]
-
Radical Pathways: Include methods like direct oxidative C-H amidation.[6]
-
-
Classical Named Reactions: Several traditional methods for synthesizing the quinolinone core can be adapted to produce N-aryl derivatives. These include the Gould-Jacobs, Conrad-Limpach, and Camps reactions, which typically start from aniline derivatives.[1]
-
Modern Catalytic Methods: Recent advancements have introduced methods using transition metals or N-heterocyclic carbenes (NHCs) to catalyze the formation of the quinolinone ring.[1]
Experimental Protocols
Protocol 2.2.1: Synthesis of N-aryl-3-formyl-2-quinolones via Chan-Lam Coupling [6]
This protocol describes a general procedure for the N-arylation of 3-formyl-2-quinolones using a copper(II)-catalyzed Chan-Lam coupling reaction.
Materials:
-
3-formyl-2-quinolone (1 equivalent)
-
Substituted phenylboronic acid (2 equivalents)
-
Copper(II) acetate (Cu(OAc)2) (2 equivalents)
-
Pyridine (2 equivalents)
-
N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Saturated aqueous solution of NH4Cl
-
Saturated aqueous solution of NaCl
-
Anhydrous Na2SO4
Procedure:
-
To a reaction vessel, add the 3-formyl-2-quinolone, the corresponding phenylboronic acid, Cu(OAc)2, and pyridine.
-
Add DMF as the solvent and stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of NH4Cl.
-
Separate the organic layer and wash it sequentially with water and a saturated aqueous solution of NaCl.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-formyl-2-quinolone derivative.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of N-aryl quinolinones, highlighting the key reaction types.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ecorfan.org [ecorfan.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
The Genesis of a Scaffold: A Technical History of 4-Methyl-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 4-Methyl-1-phenylquinolin-2(1H)-one, a heterocyclic compound belonging to the quinolinone family. This document provides a comprehensive overview of its historical synthesis, physicochemical properties, and known biological significance, with a focus on its role as a synthetic intermediate and its potential as an α-glucosidase inhibitor. Detailed experimental protocols and visual representations of synthetic pathways are included to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and Historical Context: The Knorr Synthesis
The journey of this compound is intrinsically linked to the discovery of the quinolin-2-one scaffold. The foundational method for synthesizing this class of compounds was established in 1886 by Ludwig Knorr.[1] His work, "Synthetische Versuche mit dem Acetessigester" (Synthetic Experiments with Acetoacetic Ester), published in Justus Liebigs Annalen der Chemie, described the intramolecular cyclization of β-ketoanilides in the presence of a strong acid to yield 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones. This reaction is now famously known as the Knorr quinoline synthesis.
While Knorr's original publication may not have explicitly detailed the synthesis of this compound, it laid the crucial groundwork. The synthesis of this specific N-phenyl substituted derivative is a direct application of the Knorr methodology, utilizing N-phenylacetoacetamide as the β-ketoanilide precursor. The reaction proceeds via an initial formation of the anilide from an aniline and a β-ketoester, followed by acid-catalyzed cyclization.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₆H₁₃NO. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃NO | [2] |
| Molecular Weight | 235.28 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | Not consistently reported | N/A |
Table 1: Physicochemical Properties of this compound.
Synthetic Methodologies
The primary route for the synthesis of this compound and its derivatives remains the Knorr synthesis and its subsequent modifications. Below is a representative experimental protocol adapted from the synthesis of a structurally related compound.[3]
Representative Experimental Protocol: Synthesis of a Quinolin-2-one Derivative
Materials:
-
N-methylaniline
-
Diethyl phenylmalonate
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid
-
Ethanol
-
Activated carbon
Procedure:
-
A mixture of N-methylaniline (10.7 g, 100 mmol) and diethyl phenylmalonate (24.8 g, 105 mmol) is gradually heated in a Wood's metal bath at 200–290 °C for 4.5 hours, or until the distillation of ethanol ceases.
-
The hot reaction mixture is poured into a mortar and allowed to cool.
-
The solidified mass is crushed and dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution (300 ml) and toluene (50 ml).
-
The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon.
-
The solution is filtered, and the filtrate is acidified by the addition of 10% hydrochloric acid.
-
The resulting white precipitate is collected by filtration, washed with water, and air-dried to afford the crude product.
-
Recrystallization from ethanol yields the purified quinolin-2-one derivative.
Biological Significance and Potential Applications
This compound serves as an important intermediate in the synthesis of various bioactive molecules. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
α-Glucosidase Inhibition and Antidiabetic Potential
Table 2 summarizes the α-glucosidase inhibitory activity of several quinolinone and quinazolinone derivatives, highlighting the therapeutic potential of this chemical class. It is important to note that there are no reports on the direct α-glucosidase inhibitory activity of 4-hydroxyquinolin-2(1H)-one, the parent scaffold of the target compound, suggesting that this specific area may be underexplored.[4]
| Compound Class | Example Compound | IC₅₀ (µM) | Reference |
| Quinoline-based hybrids | 7-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-4-amine | 40.84 | [5] |
| Quinoline-based hybrids | 1-(7-chloroquinolin-4-yl)-N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 46.70 | [5] |
| Quinazolinone derivatives | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | 12.5 | [6] |
| Quinazolinone derivatives | 2-(4-bromophenyl)-quinazolin-4(3H)-one | 15.6 | [6] |
| Indeno[1,2-c]pyrazol-4(1H)-ones | Derivative 4e | 6.71 (µg/mL) | [7] |
| Reference Drug | Acarbose | 51.73 - 752.0 | [4][5] |
Table 2: α-Glucosidase Inhibitory Activity of Selected Quinolinone and Related Heterocyclic Derivatives.
Conclusion
This compound, a direct descendant of the seminal Knorr synthesis of 1886, represents a cornerstone in the history of heterocyclic chemistry. While its primary role has been that of a versatile synthetic intermediate, the broader family of quinolinones is gaining increasing attention for its diverse biological activities. The potential for α-glucosidase inhibition positions this scaffold as a promising area for the development of novel antidiabetic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the rich history of this compound and explore its future applications in drug discovery.
References
- 1. Liste von Namensreaktionen/K – Wikipedia [de.wikipedia.org]
- 2. 4-Methyl-1-phenyl-quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Methyl-1-phenylquinolin-2(1H)-one (CAS: 2540-30-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1-phenylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, presenting the data in a structured format to support research and development efforts.
Core Compound Information
| Property | Value | Source |
| CAS Number | 2540-30-9 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₆H₁₃NO | [1] |
| Molecular Weight | 235.28 g/mol | N/A |
| Appearance | Yellow to orange crystalline solid | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in organic solvents, less soluble in water | N/A |
Synthesis and Spectroscopic Data
A general experimental protocol for a related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, involves the thermal condensation of N-methylaniline with diethyl phenylmalonate, followed by cyclization.[2] Another relevant method is the microwave-assisted synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives from anilines, substituted benzaldehydes, and acetone in the presence of hydrochloric acid.[3] These methods could be adapted by a skilled synthetic chemist to produce the target molecule.
Complete, experimentally verified spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of closely related compounds, the expected spectral characteristics are summarized below.[4][5][6]
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the methyl group protons, aromatic protons of the quinoline and phenyl rings. |
| ¹³C NMR | Resonances for the methyl carbon, carbonyl carbon, and the aromatic carbons of the bicyclic quinoline system and the N-phenyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (amide) stretching, C=C aromatic stretching, and C-H stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (m/z = 235.28). |
Potential Biological Activities and Experimental Protocols
The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of this compound have shown potential in several therapeutic areas, suggesting that this compound may also exhibit similar activities.
Anticancer Activity
Quinolinone derivatives have demonstrated significant anticancer properties.[7][8][9] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
The quinolinone core is also a key feature of many antibacterial agents. The antimicrobial potential of this compound can be assessed using standard microbiological assays.
Experimental Protocol: Agar Well Diffusion and Minimum Inhibitory Concentration (MIC) [3]
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).
-
Agar Well Diffusion:
-
Inoculate the surface of an agar plate with the bacterial suspension.
-
Create wells in the agar and add a solution of the test compound.
-
Incubate the plates and measure the diameter of the zone of inhibition around the wells.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate and determine the lowest concentration of the compound that visibly inhibits bacterial growth.
-
α-Glucosidase Inhibition
Certain quinolinone derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] This suggests a potential application for this compound in the management of type 2 diabetes.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [10]
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound.
-
Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Visualizations
To aid in the conceptualization of the experimental workflows, the following diagrams are provided.
Figure 1: Generalized synthetic workflow for this compound.
Figure 2: Workflow for the biological evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While specific biological data for this compound is limited, the known activities of related quinolinone derivatives strongly suggest its potential as an anticancer, antimicrobial, and α-glucosidase inhibitory agent. This technical guide provides a foundation for further research by outlining potential synthetic routes and providing detailed protocols for biological evaluation. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 4-Methyl-1-phenyl-quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rsc.org [rsc.org]
- 5. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Promise of Substituted 2-Quinolinones: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of substituted 2-quinolinone scaffolds, providing a comprehensive resource for researchers and drug development scientists.
The 2-quinolinone core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Derivatives of this privileged structure have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological potential of substituted 2-quinolinones, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Diverse Biological Activities of 2-Quinolinone Derivatives
Substituted 2-quinolinones have been extensively investigated for a range of therapeutic applications. Their biological activities are highly dependent on the nature and position of substituents on the quinolinone ring.
Anticancer Potential
A significant body of research has highlighted the potent anti-proliferative activity of 2-quinolinone derivatives against a variety of human cancer cell lines.[5][7][8] These compounds have been shown to induce apoptosis and cell cycle arrest, positioning them as promising candidates for the development of new cancer chemotherapeutics.[9] The cytotoxic efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: Anticancer Activity of Substituted 2-Quinolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [10] |
| HCT-116 (Colon) | 5.34 | [10] | |
| MCF-7 (Breast) | 5.21 | [10] | |
| 2-Quinolone Derivative 11e | COLO 205 (Colon) | Nanomolar range | [10] |
| Quinoline-2-one based chalcone 27 | HCT-116 (Colon) | 0.131 | [6] |
| LOX IMVI (Melanoma) | 0.134 | [6] | |
| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [7] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [7] |
| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [7] |
| 2-Arylquinoline 11 | PC3 (Prostate) | 34.34 | [7] |
Antimicrobial Efficacy
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 2-quinolinones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.
Table 2: Antimicrobial Activity of Substituted 2-Quinolinone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Schiff-base hybrid 6c | MRSA | 0.75 | [11] |
| VRE | 0.75 | [11] | |
| MRSE | 2.50 | [11] | |
| Quinoline-2-one Schiff-base hybrid 6l | MRSA | 1.50 | [11] |
| VRE | 1.50 | [11] | |
| MRSE | 3.0 | [11] | |
| Quinoline-2-one Schiff-base hybrid 6o | MRSA | 2.50 | [11] |
| VRE | 2.50 | [11] | |
| MRSE | 5.0 | [11] | |
| 2-Styryl quinoline 9a | P. aeruginosa MTCC 2453 | 3.9 | [13] |
| Bis(pyrazolo[5,1-b]quinazolines) 1c | S. aureus | 3.8 | [13] |
| E. coli | 3.8 | [13] | |
| P. aeruginosa | 3.8 | [13] |
Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases. Certain 2-quinolinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] The IC50 values for the inhibition of NO production serve as a measure of their anti-inflammatory potential.
Table 3: Anti-inflammatory Activity of Substituted 2-Quinolinone Derivatives
| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Human Neutrophils | Lysozyme Release | 7.1 | [16] |
| Human Neutrophils | β-glucuronidase Release | 9.5 | [16] | |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | Human Neutrophils | TNF-α Formation | 2.3 | [16] |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Human Neutrophils | Lysozyme Release | 4.6 | [16] |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | Human Neutrophils | β-glucuronidase Release | 5.0 | [16] |
| Ursolic acid derivative UA-1 | RAW 264.7 Macrophages | NO Inhibition | 2.2 | [15] |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of substituted 2-quinolinones are often attributed to their modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a pivotal regulator of inflammation and cell survival.[17] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[18][19] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17] Some 2-quinolinone derivatives have been shown to inhibit this pathway, potentially by interfering with the phosphorylation of IκBα, thereby preventing NF-κB activation.[17]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth.[20] Dysregulation of this pathway is a hallmark of many cancers.[21] Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[20][22] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some 2-quinolinone derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt phosphorylation.[20][23]
Experimental Protocols
Reproducible and well-documented experimental procedures are fundamental to drug discovery research. This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2-quinolinones.
General Synthesis of 4-Hydroxy-2-Quinolinone Derivatives
A common and effective method for the synthesis of 4-hydroxy-2-quinolinone derivatives involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.[24]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in a suitable high-boiling point solvent, such as diphenyl ether.
-
Addition of Reagents: Add diethyl malonate (1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250 °C) for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product.
-
Purification: Filter the precipitate, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][25][26]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[24][27][28]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-quinolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][24]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[28]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][29][30]
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-quinolinone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[25][29]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).[25]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[29]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[29]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), and is a common method to assess the anti-inflammatory activity of compounds in vitro.[2][3][31]
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and pre-treat with various concentrations of the 2-quinolinone derivatives for 1 hour.[3][14]
-
Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2][3]
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[2][31]
-
Assay: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10-15 minutes.[3][31]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2][31]
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percent inhibition of NO production.
Conclusion
Substituted 2-quinolinones represent a highly promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The modulation of key signaling pathways such as NF-κB and PI3K/Akt provides a mechanistic basis for their observed biological effects. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of novel 2-quinolinone derivatives, facilitating the identification of new lead compounds for a variety of therapeutic indications. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their pharmacological potential into clinical applications.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug discovery. The protocol is based on the principles of the Conrad-Limpach synthesis, a reliable and well-established method for the preparation of quinoline and quinolinone scaffolds.
Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. This compound is a specific analog that serves as a valuable intermediate in the synthesis of more complex molecules. Its preparation is typically achieved through a two-step process involving the formation of an acetoacetanilide intermediate followed by an acid-catalyzed intramolecular cyclization.
Reaction Scheme
The synthesis of this compound proceeds via a two-step reaction. The first step is the condensation of aniline with ethyl acetoacetate to form the intermediate, N-phenylacetoacetamide. The second step is the intramolecular cyclization of this intermediate under acidic conditions to yield the final product.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two key stages: the synthesis of the N-phenylacetoacetamide intermediate and its subsequent cyclization.
Part 1: Synthesis of N-Phenylacetoacetamide
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Toluene (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of aniline and ethyl acetoacetate in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield crude N-phenylacetoacetamide. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent such as ethanol.
Part 2: Synthesis of this compound
Materials:
-
N-Phenylacetoacetamide (from Part 1)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ice-cold water
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Carefully add the crude N-phenylacetoacetamide to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat it to 80-100 °C. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed with cold water.
-
To neutralize any remaining acid, the solid is then washed with a dilute sodium bicarbonate solution until the effervescence ceases, followed by a final wash with water.
-
The crude product is dried and can be purified by recrystallization from ethanol to afford pure this compound as a crystalline solid.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Reactants | Aniline, Ethyl acetoacetate | N-Phenylacetoacetamide, Sulfuric Acid |
| Solvent | Toluene (or neat) | Concentrated H₂SO₄ |
| Temperature | Reflux (approx. 110-140 °C) | 80-100 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Yield (Typical) | >90% (for intermediate) | 70-85% (for final product) |
| Purification | Recrystallization (optional) | Recrystallization from ethanol |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add reagents slowly to avoid splashing.
-
The cyclization reaction can be exothermic. Proper temperature control is essential.
This detailed protocol provides a robust method for the synthesis of this compound, which can be adapted by researchers for the preparation of this and similar quinolinone derivatives for various applications in drug discovery and development.
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Their diverse pharmacological profiles have established them as crucial scaffolds in drug discovery and development. Traditional methods for synthesizing these compounds often involve harsh reaction conditions, long reaction times, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity.[4][5] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinolinone derivatives via several key named reactions.
Synthetic Methodologies and Experimental Protocols
This section details the microwave-assisted protocols for four major synthetic routes to quinolinone derivatives: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, the Camps cyclization, and the Friedländer annulation.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolinones. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6] Microwave irradiation significantly accelerates the high-temperature cyclization step.[7]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reactants: Aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM, 3.0 equiv).
-
Apparatus: A 2.5 mL microwave vial equipped with a magnetic stirring bar.
-
Procedure:
-
To the microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 250 °C or 300 °C) and hold for the designated time (see Table 1).[7]
-
After the reaction, cool the vial to room temperature.
-
The precipitated product is then filtered off and washed with ice-cold acetonitrile (3 mL).[7]
-
The resulting solid is dried under vacuum.
-
Data Presentation: Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 250 | 10 | 1 | [7] |
| 2 | 300 | 10 | 75 | [7] |
| 3 | 250 | 20 | 1 | [7] |
| 4 | 300 | 20 | 57 | [7] |
Experimental Workflow: Gould-Jacobs Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for 4-Methyl-1-phenylquinolin-2(1H)-one and its Analogs in In-Vitro Anticancer Assays
Disclaimer: Extensive literature searches did not yield specific in-vitro anticancer activity data for 4-Methyl-1-phenylquinolin-2(1H)-one. The following application notes and protocols are based on the broader class of quinolin-2(1H)-one derivatives, which have demonstrated significant potential as anticancer agents. These guidelines are intended to provide a foundational understanding and methodological framework for researchers investigating the anticancer properties of this scaffold.
Introduction
Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The versatile quinolinone core allows for various substitutions, enabling the modulation of their therapeutic properties. While specific data on this compound is not publicly available, numerous analogs have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.
Data Presentation: In-Vitro Anticancer Activity of Quinolin-2(1H)-one Derivatives
The following table summarizes the in-vitro anticancer activity of representative quinolin-2(1H)-one derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | 2774 (Ovarian) | 0.4 | [1] |
| SKOV-3 (Ovarian) | 0.4 | [1] | |
| HL-60 (Leukemia) | 0.4 | [1] | |
| Hep 3B (Hepatoma) | 1.0 | [1] | |
| H460 (Lung) | 0.9 | [1] | |
| 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-phenylquinolin-2(1H)-one | MDA-MB (Breast) | 25 µg/mL | [2] |
| 4-hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-methylquinolin-2(1H)-one | MDA-MB (Breast) | 25 µg/mL | [2] |
| Quinolyl-thienyl chalcone derivative (Compound 31) | HUVEC (Endothelial) | 0.02178 | [3] |
| Quinolyl-thienyl chalcone derivative (Compound 33) | EGFR (Enzyme) | 0.03707 | [3] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below. These protocols are generalized for quinolin-2(1H)-one derivatives and may require optimization for specific compounds and cell lines.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or its analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Hoechst Staining)
This protocol is used to observe nuclear morphological changes associated with apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates or chamber slides
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or chamber slides and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with the fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 10 minutes.
-
Staining: Wash with PBS and stain with Hoechst 33258 solution for 15 minutes in the dark.
-
Imaging: Wash with PBS and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Mandatory Visualizations
Caption: Experimental workflow for in-vitro anticancer screening.
Caption: Postulated signaling pathways for quinolinone derivatives.
References
- 1. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application of 4-Methyl-1-phenylquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-phenylquinolin-2(1H)-one and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This quinolinone core is a key pharmacophore in the design of novel therapeutic agents. Extensive research has highlighted its potential in oncology, neuroscience, and inflammatory diseases. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of key enzymes such as monoamine oxidase A (MAO-A), and modulation of inflammatory pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its analogs in a medicinal chemistry research setting.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Beakers
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Step 1: Formation of Ethyl 3-anilinobut-2-enoate
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture in ethanol for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-anilinobut-2-enoate.
-
-
Step 2: Cyclization to this compound
-
Add the crude ethyl 3-anilinobut-2-enoate to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid.
-
Heat the mixture to approximately 250°C for 30 minutes to 1 hour.[1]
-
The high temperature facilitates the intramolecular cyclization.
-
Cool the reaction mixture and pour it into ice-water.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
Quantitative Data: Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Substitution | Cell Line | IC50 (µg/mL) | Reference |
| III-a1 | R=C₆H₅, R1=n-propylamine | MDA-MB | 25 | [1] |
| III-b1 | R=CH₃, R1=n-propylamine | MDA-MB | 25 | [1] |
| III-b2 | R=CH₃, R1=methylamine | MDA-MB | 25 | [1] |
| Vh | Thiazolidin-4-one derivative | A-549 | 100 | [1] |
| Imatinib (Standard) | - | A-549 | 150 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., A-549, MDA-MB)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Anticancer Mechanism
The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis via the mitochondrial pathway and cell cycle arrest at the G2/M phase.
References
High-performance liquid chromatography (HPLC) method for 4-Methyl-1-phenylquinolin-2(1h)-one
An optimized method for the analysis of 4-Methyl-1-phenylquinolin-2(1h)-one using High-Performance Liquid Chromatography (HPLC) is presented. This application note provides a detailed protocol for the quantification of this compound, suitable for researchers, scientists, and professionals in drug development. The method is designed to be a robust starting point that can be adapted for various sample matrices.
Introduction
This compound is a quinolinone derivative. Accurate and reliable quantification of such compounds is essential for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers the necessary sensitivity, selectivity, and reproducibility for these analytical challenges.[1] This document outlines the chromatographic conditions, sample preparation, and a protocol for the analysis of this compound.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The conditions are based on established methods for similar quinoline derivatives.[1][2]
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV Detector |
| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Dikma Diamonsil C18 or similar)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Program | Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient could be: 0-20 min, 20-80% B.[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | To be determined by UV scan of the analyte (a starting point could be 225 nm)[3] |
| Column Temperature | 30 °C |
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile and methanol.[1]
-
Water: High-purity (e.g., Milli-Q).[1]
-
Reference Standard: this compound.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. Below are general procedures for common sample types.
-
For Pharmaceutical Formulations (e.g., Powders):
-
Accurately weigh a portion of the powder and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: To the plasma sample, add 3 volumes of a precipitating agent like acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Carefully collect the supernatant.[1]
-
The supernatant can be injected directly or evaporated and reconstituted in the mobile phase for concentration.
-
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N > 2000 | |
| Repeatability (RSD%) | ≤ 2% |
Table 2: Method Validation Summary
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98% - 102%[1] |
| Precision (RSD%) | < 2%[1] |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Conclusion
The described HPLC method provides a detailed protocol for the determination of this compound. This application note serves as a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and further optimization depending on the specific application and sample matrix.
References
Application Notes and Protocols for Quinolinone Synthesis: Conrad-Limpach and Gould-Jacobs Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups for the Conrad-Limpach and Gould-Jacobs reactions, two classical methods for the synthesis of quinolinones, a core scaffold in many pharmaceutical agents. The protocols are designed to be a comprehensive guide for researchers in organic and medicinal chemistry.
Introduction
Quinolinones are a significant class of heterocyclic compounds due to their broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The Conrad-Limpach and Gould-Jacobs syntheses are foundational methods for constructing the 4-hydroxyquinoline (quinolin-4-one) core. The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters, while the Gould-Jacobs reaction utilizes anilines and alkoxymethylenemalonates.[1][2][3] While both are thermal cyclization reactions, they offer different pathways to access a variety of substituted quinolinones.
Data Presentation
The following tables summarize quantitative data for representative Conrad-Limpach and Gould-Jacobs reactions, highlighting the impact of reaction conditions on product yield.
Table 1: Conrad-Limpach Synthesis of 2-methyl-6-nitro-4-quinolone [4]
| Entry | Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
| 1 | Methyl benzoate | 200 | 60 | 45 |
| 2 | Ethyl benzoate | 213 | 60 | 52 |
| 3 | Propyl benzoate | 230 | 60 | 58 |
| 4 | Isobutyl benzoate | 240 | 35 | 63 |
| 5 | 2-Nitrotoluene | 222 | 60 | 62 |
| 6 | 1,2,4-Trichlorobenzene | 214 | 60 | 64 |
| 7 | Dowtherm A | 257 | 35 | 65 |
| 8 | 2,6-di-tert-butylphenol | 265 | 35 | 65 |
Table 2: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via Microwave Irradiation [5][6]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 10 | 1 |
| 2 | 300 | 1 | 20 | 37 |
| 3 | 250 | 20 | 10 | 10 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Experimental Protocols
Conrad-Limpach Synthesis: Preparation of 2-methyl-6-nitro-4-quinolone[4]
Materials:
-
4-Nitroaniline
-
Ethyl 3-ethoxybut-2-enoate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Concentrated Sulfuric Acid
-
Toluene
-
Hexanes
Procedure:
-
To a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen high-boiling solvent (150 mL).
-
Add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Equip the flask with a short path distillation apparatus to remove the ethanol byproduct.
-
Heat the reaction mixture to reflux. The reflux time will vary depending on the solvent (e.g., 35 minutes for Dowtherm A).
-
During reflux, the product, 2-methyl-6-nitro-4-quinolone, will precipitate from the solution.
-
After the specified reflux time, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with toluene and then with hexanes.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Gould-Jacobs Synthesis: Microwave-Assisted Preparation of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[6]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Acetonitrile (ice-cold)
Procedure:
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction pathways for the Conrad-Limpach and Gould-Jacobs syntheses, along with a general experimental workflow.
References
- 1. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Preparation of 4-Methyl-1-phenylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various derivatives of 4-Methyl-1-phenylquinolin-2(1H)-one, a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established literature and offer a starting point for the development of novel compounds with potential therapeutic applications.
Introduction
This compound and its analogs are an important class of heterocyclic compounds that have garnered significant interest in the field of drug discovery. The quinolinone core is a privileged structure found in numerous biologically active molecules and approved drugs.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antidepressant, and antibacterial properties.[3][4] The strategic modification of the this compound backbone allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive target for the synthesis of new chemical entities.
This document provides detailed experimental protocols for the synthesis of select derivatives, along with tabulated quantitative data for easy comparison. Additionally, reaction pathways are visualized to provide a clear overview of the synthetic strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesized derivatives of this compound.
Table 1: Physicochemical and Yield Data for this compound Derivatives
| Compound ID | Derivative Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | 4-Methyl-2-phenylquinoline | C16H13N | - | - |
| 2 | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | C16H13NO2 | 80 | 222-226 |
| 3 | 5,8-Diethylpyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione | C22H18N4O2 | 86 | 330-332 |
| 4 | 8-Methyl-4-tosyloxyquinolin-2(1H)-one | - | - | - |
| 5 | 4-Chloro-8-methylquinolin-2(1H)-one | - | - | - |
Data extracted from multiple sources.[5][6][7] Please refer to the original publications for more detailed information.
Table 2: Spectral Data for Selected Derivatives
| Compound ID | Derivative Name | 1H NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 1 | 4-Methyl-2-phenylquinoline | 7-7.14 (m, 5H), 6.40 (d, 2H), 5.19 (s, 2H), 3.73(s, 6H), 2.69- 2.93(m, 4H), 2.0(s, 1H) | 3028 (C-H, str.), 1650 (C=N, str.) | 219 (M+) |
| 3 | 5,8-Diethylpyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione | 1.22 (t, J = 7.6 Hz, CH3), 4.39 (q, J = 7.6 Hz, CH2), 7.36–7.40 (m, 2H), 7.68–7.78 (m, 4H), 8.06–8.08 (m, 2H) | 3013 (Ar-CH), 2927 (Ali-CH), 1653 (C=O) | - |
Spectral data are representative and may vary based on the specific experimental conditions and instrumentation used.[6]
Experimental Protocols
Protocol 1: General Synthesis of 2-(4-Substituted phenyl)-4-methyl quinoline Derivatives (Doebner-von Miller Reaction)
This protocol describes a one-pot synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives using a microwave-assisted organic synthesis (MAOS) approach.
Materials:
-
Aniline
-
Substituted benzaldehyde
-
Acetone
-
Hydrochloric acid
-
Zinc chloride (ZnCl2)
-
Ethyl acetate
-
n-Hexane
-
Crushed ice
Procedure:
-
In a suitable reaction vessel, combine aniline, the desired substituted benzaldehyde, and acetone in the presence of hydrochloric acid as a medium.
-
Subject the reaction mixture to microwave irradiation. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Separate the crude product with the aid of ZnCl2 and extract with ethyl acetate.
-
Purify the extracted product using column chromatography with a mobile phase of ethyl acetate and n-hexane (e.g., 40:60 mixture).
-
Recrystallize the purified product from a suitable solvent to obtain the final derivative.
Protocol 2: Synthesis of 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one
This procedure is a modification of the thermal condensation method.[5]
Materials:
-
N-methylaniline
-
Diethyl phenylmalonate
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Toluene
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Active carbon
Procedure:
-
In a suitable flask, gradually heat a mixture of N-methylaniline and diethyl phenylmalonate in a Wood's metal bath to 200–290 °C for approximately 4.5 hours, or until the distillation of ethanol ceases.
-
Pour the hot reaction mixture into a mortar and crush it after cooling.
-
Dissolve the crushed solid in a mixture of 0.5 M aqueous sodium hydroxide solution and toluene.
-
Separate the aqueous phase, wash it with toluene, and briefly stir with active carbon.
-
Filter the solution and acidify it by adding 10% hydrochloric acid until the Congo red indicator paper turns red.
-
Collect the precipitated white solid by filtration, wash it with water, and air dry to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[5]
Protocol 3: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
This protocol details the conversion of a dichloroquinoline precursor to the corresponding quinolinone.[7]
Materials:
-
2,4-Dichloro-8-methylquinoline
-
Dilute dichloroacetic acid (90%)
-
Ice-cold water
Procedure:
-
Dissolve 2,4-dichloro-8-methylquinoline in 90% dichloroacetic acid.
-
Heat the solution under reflux for 1 hour.
-
Pour the clear solution onto ice-cold water.
-
Collect the resulting precipitate by filtration and crystallize it from a suitable solvent to obtain 4-chloro-8-methylquinolin-2(1H)-one.[7]
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: General workflow for the Doebner-von Miller synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives.
Caption: Synthetic pathway for the preparation of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.
Caption: Workflow for the synthesis of 4-chloro-8-methylquinolin-2(1H)-one from its dichloro precursor.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The results may vary depending on the specific reaction conditions and the purity of the reagents used. It is recommended to consult the original research articles for more detailed information and characterization data.
References
The Role of 4-Methyl-1-phenylquinolin-2(1H)-one as a Versatile Chemical Intermediate in Drug Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-phenylquinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that serve as crucial intermediates in the discovery and synthesis of novel therapeutic agents. The quinolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities. This is attributed to its ability to interact with various biological targets, leading to potential treatments for a range of diseases, including cancer, neurological disorders, and infectious diseases. These compounds' diverse pharmacological profiles stem from the various substitutions possible on the quinoline ring system.[1] This document provides an overview of the applications of this compound as a chemical intermediate, along with detailed protocols for its synthesis and its derivatization into compounds with significant therapeutic potential.
Applications in Drug Synthesis
The core structure of this compound is a key building block for a variety of pharmacologically active molecules. Its derivatives have been extensively investigated for several therapeutic applications:
-
Anticancer Agents: Quinolinone derivatives have shown significant promise as anticancer agents.[2] They can be modified to target specific enzymes and signaling pathways involved in cancer progression. One notable application is in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, which play a role in epigenetic regulation and are often dysregulated in various cancers.[3][4]
-
NMDA Receptor Antagonists: Derivatives of 4-substituted-3-phenylquinolin-2(1H)-ones have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is implicated in various neurological disorders, and its modulation by these compounds suggests potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.
-
Antibacterial and Antifungal Agents: The quinolinone skeleton is a well-established pharmacophore in the design of antimicrobial agents.[1] Modifications of the this compound core can lead to potent antibacterial and antifungal compounds.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential use in the management of pain and inflammation.
Data Presentation
The following tables summarize quantitative data for the biological activity of various derivatives synthesized from quinolinone intermediates.
Table 1: Anticancer Activity of Quinolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| EZH2 Inhibitor 9e | A549 (Lung Carcinoma) | 0.00101 | [3] |
| EZH2 Inhibitor 9l | HeLa (Cervical Cancer) | 0.00094 | [3] |
| Linomide Analog III-a1 | MDA-MB (Breast Cancer) | 25 µg/mL | [6] |
| Linomide Analog III-b1 | MDA-MB (Breast Cancer) | 25 µg/mL | [6] |
| Linomide Analog III-b2 | MDA-MB (Breast Cancer) | 25 µg/mL | [6] |
| 4-Hydroxyquinoline Derivative 20 | Colo 320 (Colon Adenocarcinoma) | 4.61 | [7] |
| 4-Hydroxyquinoline Derivative 13b | Colo 320 (Colon Adenocarcinoma) | 4.58 | [7] |
| 4-Hydroxyquinoline Derivative 13a | Colo 320 (Colon Adenocarcinoma) | 8.19 | [7] |
Table 2: NMDA Receptor Antagonist Activity of Quinolinone Derivatives
| Compound ID | Binding Affinity (IC50, µM) | Anticonvulsant Activity (ED50, mg/kg) | Reference |
| 4-Amino-3-phenylquinolin-2(1H)-one (3) | 0.42 | 4-fold weaker than compound 1 | [5] |
| 4-Hydroxy-3-phenylquinolin-2(1H)-one (1) | 0.01 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Synthesis
This protocol describes a general procedure for the synthesis of the title compound based on the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[2][8][9]
Materials:
-
N-phenylaniline (aniline)
-
Ethyl acetoacetate (β-ketoester)
-
High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine N-phenylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the crude enamine intermediate in a suitable reaction vessel, add a high-boiling point inert solvent (e.g., Dowtherm A).
-
Heat the mixture with stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.
-
Cool the reaction mixture to room temperature. The product, this compound, should precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of an Anticancer Agent Intermediate (EZH2 Inhibitor)
This protocol outlines a representative synthesis of a quinolinone derivative designed as an EZH2 inhibitor, adapted from published methodologies.[3]
Materials:
-
This compound (starting material from Protocol 1)
-
Appropriate reagents for substitution at desired positions (e.g., activating agents, amines)
-
Dry solvents (e.g., DMF, Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure: This is a generalized procedure and specific reagents and conditions will vary based on the target molecule.
-
Dissolve this compound in a suitable dry solvent under an inert atmosphere.
-
Introduce functional groups at specific positions of the quinolinone ring. This may involve reactions such as halogenation, nitration, or other electrophilic substitution reactions.
-
Subsequent reactions, such as nucleophilic substitution with various amines or other nucleophiles, are then carried out to introduce the desired side chains. For example, to introduce an amino group at the 4-position, a common strategy is to first introduce a good leaving group at that position.
-
Each step should be monitored by TLC or LC-MS to ensure completion.
-
After the final modification, the reaction mixture is worked up by quenching, extraction, and washing.
-
The final product is purified using column chromatography or recrystallization.
-
The structure of the synthesized derivative should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: NMDA Receptor Antagonism Workflow.
Caption: General Synthesis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jptcp.com [jptcp.com]
- 8. Conrad-Limpach Cyclization [drugfuture.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays in Quinolinone-Based Compound Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of quinolinone-based compounds using common cell viability assays. This document includes detailed protocols for the MTT, MTS, and CellTiter-Glo assays, guidelines for data presentation, and visualizations of experimental workflows and the general mechanism of action of quinolone compounds to aid in experimental design and data interpretation.
Introduction to Quinolinones and Cytotoxicity Assessment
Quinolinone and its derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including anticancer properties.[1] Accurate evaluation of their cytotoxic effects is a crucial step in the drug discovery and development pipeline. Cell viability assays are essential tools for this purpose, providing quantitative data on how these compounds affect cell proliferation and survival.[2] The most common assays measure metabolic activity, which serves as an indicator of cell viability.[1] This document focuses on three widely used metabolic assays: MTT, MTS, and CellTiter-Glo.
Mechanism of Action: Quinolinone Compounds
Quinolinone antibiotics primarily function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolinones lead to double-stranded DNA breaks, which triggers a cascade of events culminating in cell death.[4][5] While the primary targets are bacterial, many quinolinone derivatives are being explored for their anticancer properties, which may involve similar mechanisms of DNA damage or the inhibition of other cellular processes in cancer cells.[6][7]
Caption: Simplified signaling pathway of quinolinone-induced cell death.
Data Presentation: Summarizing Cytotoxicity Data
The cytotoxic activity of quinolinone derivatives is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] IC50 values are determined by treating cultured cells with a range of compound concentrations and measuring cell viability after a set exposure time (e.g., 24, 48, or 72 hours).[8] The results are then plotted as a dose-response curve to calculate the IC50. For compounds with weaker cytotoxic effects, IC15 or IC30 values may also be reported.[1]
Table 1: Example Cytotoxicity Data for Quinolinone Derivatives
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Derivative A | 2,8-bis(trifluoromethyl)-4-substituted quinoline | HL-60 (Leukemia) | 24 | 19.88 | |
| Derivative B | 2,8-bis(trifluoromethyl)-4-substituted quinoline | U937 (Lymphoma) | 24 | 43.95 | |
| Derivative C | Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 48 | 7.5 | [9] |
| Derivative D | 2-phenylquinolin-4-amine | HT-29 (Colon) | Not Specified | 8.12 | [9] |
| Derivative E | 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 48 | 0.535 | [8] |
Experimental Protocols
This section provides detailed protocols for three common colorimetric and luminescent cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][9] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Caption: General workflow for the MTT cell viability assay.
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7)[1]
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[1]
-
Quinolinone-based test compounds
-
MTT reagent: 5 mg/mL stock solution in sterile PBS, filter-sterilized and stored at -20°C, protected from light[1]
-
Solubilization solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl[1]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the quinolinone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[9]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is another tetrazolium reduction assay, similar to MTT. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.[11] This makes the MTS assay simpler and less time-consuming.
Protocol:
-
Cell and Compound Preparation: Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL per well.[11]
-
Incubation: Incubate for the desired exposure period.[11]
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[11]
-
Incubation: Incubate for 1 to 4 hours at 37°C.[11]
-
Absorbance Measurement: Record the absorbance at 490 nm.[11]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is a marker of metabolically active cells.[12][13] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[14][15] This "glow-type" signal is very stable, with a half-life of over five hours, making it suitable for high-throughput screening.[12][14]
Caption: General workflow for the CellTiter-Glo® luminescent assay.
Protocol:
-
Plate Preparation: Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µL per well for 96-well plates).[16]
-
Compound Treatment: Add the test compounds to the experimental wells and incubate according to the culture protocol.[16]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Record the luminescence using a luminometer.[16]
Data Analysis and Interpretation
For all assays, cell viability is typically expressed as a percentage relative to the untreated control. The percentage of viability is calculated using the following formula:
% Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Untreated Control) x 100
The IC50 values can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Comparison of Cell Viability Assays
| Feature | MTT Assay | MTS Assay | CellTiter-Glo® Assay |
| Principle | Reduction of tetrazolium salt to insoluble formazan | Reduction of tetrazolium salt to soluble formazan | ATP measurement via luciferase reaction |
| Detection | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm) | Luminescent |
| Throughput | Moderate | High | High |
| Sensitivity | Good | Good | Very High[15] |
| Workflow | Multi-step (requires solubilization) | Single-step (add and measure) | Single-step (add, mix, measure)[13] |
| Advantages | Inexpensive, well-established | Faster than MTT, no solubilization step | Highly sensitive, simple protocol |
| Disadvantages | Requires solubilization step, potential for compound interference | Higher background than MTT | More expensive, requires a luminometer |
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Application Notes & Protocols: Analytical Techniques for the Characterization of Synthesized Quinolinones
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Following the synthesis of novel quinolinone derivatives, a rigorous and systematic characterization is imperative to confirm the chemical structure, assess purity, and elucidate physicochemical properties. This document provides detailed application notes and experimental protocols for the essential analytical techniques employed in this characterization process.
Overall Characterization Workflow
A multi-faceted analytical approach is required to unambiguously characterize a newly synthesized quinolinone. The typical workflow involves a series of spectroscopic and chromatographic techniques to build a complete profile of the compound, from its elemental composition to its three-dimensional structure.
Caption: General workflow for the analytical characterization of synthesized quinolinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a synthesized quinolinone. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY, are invaluable for establishing the connectivity between protons, which is crucial for assigning complex spin systems in the aromatic rings of quinolines.[1][2][3]
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the purified quinolinone derivative.[4] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.[4] The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[4]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used.[4] Key parameters to set include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8 to 64 for sufficient signal-to-noise).[4]
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is commonly used to produce a spectrum with single lines for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to TMS. For ¹H NMR, the peaks are integrated to determine proton ratios.
Data Presentation:
| ¹H NMR Data (Example: Substituted Quinolinone in CDCl₃) |
| Chemical Shift (δ, ppm) |
| 8.89 |
| 8.12 |
| 8.08 |
| 7.75 |
| 7.65 |
| 7.52 |
| 7.35 |
*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets
Mass Spectrometry (MS)
Application Note: Mass spectrometry is essential for determining the molecular weight of the synthesized quinolinone, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition. Fragmentation patterns, observed via tandem MS (MS/MS), offer valuable clues about the compound's structure and the nature of its substituents.[5][6][7] Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[5]
Experimental Protocol (LC-MS/MS):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL with the initial mobile phase.[8] For analysis in biological matrices, protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile) or solid-phase extraction (SPE) may be required.[5]
-
Chromatographic Separation (LC):
-
Instrument: HPLC or UPLC system coupled to a mass spectrometer.[9]
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typical for quinolinones, which readily form [M+H]⁺ ions.[9]
-
Analysis Mode: Full scan mode to identify the molecular ion. For fragmentation analysis, use product ion scan mode or Multiple Reaction Monitoring (MRM) for quantification.[8]
-
MS/MS Parameters: Select the [M+H]⁺ ion as the precursor and apply collision energy to generate fragment ions.
-
Data Presentation:
| MS Data (Example: ESI+) |
| m/z (Observed) |
| 250.1234 |
| 206.0789 |
| 180.0998 |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary technique for assessing the purity of a synthesized quinolinone.[10] By separating the target compound from unreacted starting materials, byproducts, and other impurities, the purity can be accurately quantified, typically as a percentage of the total peak area detected by a UV detector.[11][12]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the quinolinone in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.[12] Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
Instrument Setup:
-
Instrument: HPLC system with a UV-Vis detector.[11]
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10][11]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., 0.05 M NaH₂PO₄), often run in a gradient or isocratic mode.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where the quinolinone chromophore absorbs strongly (e.g., 290 nm).[12]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
Data Presentation:
| HPLC Purity Analysis |
| Peak |
| 1 |
| 2 |
| 3 |
| Total |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.[13] For quinolinones, this is particularly useful for confirming the presence of the carbonyl (C=O) group of the lactam ring, aromatic C=C bonds, and any other specific functional groups introduced during synthesis (e.g., -OH, -NH₂, -C≡N).[14][15]
Experimental Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the sample (or ATR unit) in the spectrometer's sample compartment. Collect a background spectrum (of air or the empty ATR crystal). Then, collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background.
-
Data Analysis: Identify characteristic absorption bands in the spectrum and assign them to specific functional groups.
Data Presentation:
| FT-IR Absorption Data (Example) |
| Frequency (cm⁻¹) |
| 3050 |
| 2980 |
| 1665 |
| 1610, 1580 |
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the quinolinone's conjugated system.[16] The position of the maximum absorbance (λmax) is characteristic of the chromophore.[17] This technique is also used for quantitative analysis, as the absorbance of a solution is directly proportional to the compound's concentration, following the Beer-Lambert law.[18]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the quinolinone in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[17]
-
Concentration Determination: Perform serial dilutions to prepare a solution with an absorbance in the optimal range (0.2-1.0 AU). A typical final concentration is around 1 x 10⁻⁵ M.[17]
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan across a wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.[17]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated.
Data Presentation:
| UV-Vis Spectral Data (in Methanol) |
| λmax (nm) |
| 285 |
| 340 |
X-ray Crystallography
Application Note: Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[19] It provides a precise three-dimensional model of the molecule, confirming its constitution, configuration, and conformation. This technique yields exact bond lengths, bond angles, and information about intermolecular interactions in the solid state.[20]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the synthesized quinolinone suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[20]
-
Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to get an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.[20]
Data Presentation:
| Crystallographic Data (Example) |
| Parameter |
| Empirical Formula |
| Crystal System |
| Space Group |
| a, b, c (Å) |
| β (°) |
| R-factor |
Elemental Analysis
Application Note: Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (e.g., sulfur, halogens) in a pure sample.[21][22] The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.[23]
Experimental Protocol:
-
Sample Preparation: The sample must be meticulously purified and dried to remove any residual solvents or moisture, as these will significantly affect the results. Weigh 1-3 mg of the sample accurately.
-
Combustion Analysis: The sample is combusted in an excess of oxygen at high temperatures (around 1000-2000 °C).[22] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).
-
Detection: The resulting gases are separated (often by gas chromatography) and quantified using detectors such as a thermal conductivity detector.[24] The instrument is calibrated using certified standards.[24]
Data Presentation:
| Elemental Analysis Data for C₁₅H₁₀N₂O₂ |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Nitrogen (N) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scialert.net [scialert.net]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. azom.com [azom.com]
- 22. researchgate.net [researchgate.net]
- 23. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 24. nmrmbc.com [nmrmbc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1-phenylquinolin-2(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are the Conrad-Limpach synthesis and the Knorr quinoline synthesis. Both methods involve the cyclization of an N-phenylacetoacetamide intermediate.
Q2: I am experiencing a low yield in my synthesis. What are the general factors that could be affecting the outcome?
A2: Low yields in the synthesis of this compound can be attributed to several factors, including:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: Formation of unwanted byproducts.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent may not be ideal.
-
Purity of reagents: Impurities in starting materials can interfere with the reaction.
-
Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant loss of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals and running a TLC, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.
Issue 1: Low Yield in Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a two-step process involving the formation of an enamine intermediate followed by thermal cyclization. Low yields can occur at either stage.
Troubleshooting Workflow for Conrad-Limpach Synthesis
Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.
Quantitative Data: Effect of Solvent on Cyclization Yield in Conrad-Limpach Type Reactions
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference |
| Mineral Oil | >300 | ~95 | [1] |
| Dowtherm A | 257 | High | [2] |
| No Solvent | - | <30 | [1] |
Issue 2: Formation of Side Products in Knorr Quinoline Synthesis
The Knorr quinoline synthesis involves the acid-catalyzed cyclization of a β-ketoanilide. A common issue is the formation of a 4-hydroxyquinoline isomer as a side product.[3]
Troubleshooting Workflow for Knorr Synthesis Side Products
Caption: Troubleshooting workflow for side product formation in Knorr synthesis.
Quantitative Data: Effect of Acid on Product Distribution in Knorr-type Cyclization
| Acid Catalyst | Acid Amount | Major Product | Reference |
| Polyphosphoric Acid (PPA) | Large Excess | 2-Hydroxyquinoline | [3] |
| Polyphosphoric Acid (PPA) | Small Amount | 4-Hydroxyquinoline | [3] |
| Sulfuric Acid | Concentrated | 2-Hydroxyquinoline | [3] |
Issue 3: Difficulty in Product Purification
Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, or tar-like substances formed at high temperatures.
General Purification Workflow
Caption: General workflow for the purification of this compound.
Tips for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for quinolinone derivatives.[4]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.[5][6]
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of this compound (Adapted from a similar procedure)
This two-step protocol is adapted from the synthesis of a structurally related compound.[4]
Step 1: Synthesis of N-phenylacetoacetamide
-
In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux (around 130-140 °C) for 2-3 hours. It is advisable to use a Dean-Stark apparatus to remove the water and ethanol formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude N-phenylacetoacetamide can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to this compound
-
Place the crude N-phenylacetoacetamide in a flask equipped with a reflux condenser.
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Add a high-boiling inert solvent such as Dowtherm A or mineral oil (approximately 10 mL per gram of starting material).[1][2]
-
Heat the mixture with vigorous stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.
-
Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash it with hexanes.
-
The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
Protocol 2: Knorr Synthesis of this compound (General Procedure)
This protocol is a general procedure based on the principles of the Knorr quinoline synthesis.[3]
-
Prepare the N-phenylacetoacetamide intermediate as described in Step 1 of the Conrad-Limpach synthesis.
-
In a round-bottom flask, add the N-phenylacetoacetamide.
-
Carefully add a large excess (e.g., 10-fold by weight) of polyphosphoric acid (PPA).
-
Heat the mixture with stirring to 100-140 °C for 2-4 hours. The optimal temperature and time will depend on the specific substrate and should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Disclaimer: These protocols are intended as a guide. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment. The yields and optimal conditions may vary depending on the specific experimental setup and the purity of the reagents.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of Crude 4-Methyl-1-phenylquinolin-2(1H)-one by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methyl-1-phenylquinolin-2(1H)-one via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the ideal recrystallization solvent, this compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities. As a hot, saturated solution of the crude compound cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
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Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).
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Result in low solubility of the pure compound at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.
-
Either not dissolve impurities at all, or keep them dissolved at all temperatures.
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Be chemically inert towards this compound.
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Be sufficiently volatile to be easily removed from the purified crystals.
Commonly tested solvents for quinolinone derivatives include ethanol, methanol, acetone, and ethyl acetate. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, byproducts formed during the reaction, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound. Without specific knowledge of the synthesis, general troubleshooting for common organic synthesis impurities is recommended.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solid compound melts and separates from the solution as a liquid (an oil) instead of forming crystals upon cooling.[1] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[1][2] To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or allowing the solution to cool more slowly.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | - Gently scratch the inside of the flask with a glass stirring rod to induce crystallization. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. |
| Low yield of purified crystals | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. - Premature crystallization occurred during hot filtration. - The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the solution in an ice bath to maximize crystal formation. |
| The purified compound is still impure | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent was not appropriate for separating the specific impurities present. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. - Perform a second recrystallization with a different solvent system. |
| The compound "oils out" instead of crystallizing | - The melting point of the compound is below the temperature of the solution. - The concentration of the solute is too high. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent or a mixed solvent system. |
| Colored impurities remain in the crystals | The impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Melting Point | 134-135 °C[3] |
| Appearance | Light yellow to yellow solid[3] |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Water | Insoluble | Insoluble |
Note: This data is qualitative and based on the general behavior of quinolinone derivatives. Small-scale solubility tests are highly recommended to determine the optimal solvent for your specific sample.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
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Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Identifying and minimizing side products in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and FAQs address specific challenges, focusing on the identification and minimization of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinolinone synthesis reactions?
A1: Side products are highly dependent on the specific synthesis method.
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Friedländer Synthesis: Self-condensation (aldol) of the ketone reactant is a frequent side reaction, especially under basic conditions.[1]
-
Conrad-Limpach & Gould-Jacobs Reactions: High temperatures (often exceeding 250°C) required for cyclization can lead to product decomposition and the formation of undesirable side products.[2]
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Camps Cyclization: Formation of isomeric quinolinone products can occur due to two possible modes of cyclization (aldol-type reactions).[2][3]
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Knorr Synthesis: Under certain conditions, the formation of a 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline product.[4]
-
General Issues: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product mixture. Polymerization of reactants or intermediates, especially under strongly acidic and high-temperature conditions, can result in tar formation.[1]
Q2: I am observing poor regioselectivity in my synthesis. What are the common causes and solutions?
A2: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[2]
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Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control this, you can introduce a directing group or use milder catalysts to favor one pathway.[2]
-
Gould-Jacobs Reaction: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products. This is influenced by both steric and electronic factors of the substituents on the aniline ring.[2][3] Careful selection of starting materials and reaction conditions is crucial.
-
Combes Synthesis: The use of unsymmetrical β-diketones can lead to the formation of undesired regioisomers.[1]
Q3: How can I improve the overall yield and purity of my quinolinone synthesis?
A3: Optimizing reaction conditions is key.
-
Temperature Control: Many classical syntheses require high temperatures. It is crucial to carefully control and optimize the temperature to prevent product decomposition.[2]
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Solvent Choice: The solvent can significantly impact reaction yield. For thermal cyclizations like the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as mineral oil can dramatically improve yields compared to running the reaction neat.[2]
-
Catalyst and Reagents: The choice and purity of catalysts and reagents are critical. Ensure reagents are pure and dry, as contaminants can interfere with the reaction.[2] Modern protocols often utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[2][5]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and ensure the reaction goes to completion.[2][6]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Guides
Issue 1: Low Yield and/or Multiple Side Products in Friedländer Synthesis
| Potential Cause | Troubleshooting/Optimization Strategy | Supporting Evidence/Rationale |
| Harsh Reaction Conditions | Use milder catalysts (e.g., gold catalysts, p-toluenesulfonic acid, iodine) and lower reaction temperatures.[5] | Traditional methods with high temperatures and strong acids or bases can reduce yields.[2][5] |
| Self-Condensation of Ketone | If possible, use a ketone that cannot enolize. Alternatively, pre-form the enolate of one ketone using a strong, non-nucleophilic base like LDA before adding the 2-aminoaryl ketone/aldehyde.[7] | Aldol condensation of the ketone is a common side reaction, especially under basic conditions.[1][5] |
| Inefficient Cyclization | Use a more reactive ketone with an α-methylene group. Optimize the catalyst (acid or base) and reaction temperature.[7] | The cyclization step is crucial for the formation of the quinolinone ring. |
| Poor Regioselectivity | Introduce a phosphoryl group on the α-carbon of the ketone, use an appropriate amine catalyst, or utilize an ionic liquid to control regioselectivity.[5] | When using asymmetric ketones, regioselectivity can be a significant issue.[5] |
Issue 2: Cyclization Failure or Low Yield in Conrad-Limpach Synthesis
| Potential Cause | Troubleshooting/Optimization Strategy | Supporting Evidence/Rationale |
| Insufficient Temperature | Ensure your experimental setup can safely and consistently reach the target temperature (~250°C). Use a high-temperature thermometer and a suitable heating mantle or sand bath.[2] | The thermal cyclization is the rate-determining step and requires high temperatures.[8] |
| Inappropriate Solvent | Use a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[2][9] | The solvent choice significantly impacts the yield of the thermal cyclization.[2][9] |
| Lack of Acid Catalysis | Ensure a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is present, especially for the formation of the intermediate Schiff base.[2][8] | The reaction mechanism involves multiple tautomerizations that are acid-catalyzed.[2][8] |
| Product Decomposition | While high temperature is necessary, prolonged exposure can lead to decomposition. Optimize the reaction time by monitoring with TLC.[2][3] | High temperatures can lead to the formation of undesirable side products.[2][3] |
Issue 3: Formation of Isomeric Products in Camps Cyclization
| Potential Cause | Troubleshooting/Optimization Strategy | Supporting Evidence/Rationale |
| Lack of Selectivity in Cyclization | The selectivity is highly dependent on the base, solvent, and temperature. Vary these parameters to favor the desired isomer.[2] | Two possible modes of cyclization (aldol-type reactions) can lead to a mixture of quinolinone products.[2][3] |
| Base Strength | A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one. Experiment with weaker bases to alter the cyclization pathway.[2][3] | The strength of the base can influence which proton is abstracted, thus directing the cyclization pathway.[2][3] |
Quantitative Data on Reaction Optimization
Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| No Solvent | - | <30 |
| Mineral Oil | >300 | ~95 |
| Dowtherm A | 257 | High |
| 1,2,4-Trichlorobenzene | 214 | Comparable to Iso-butyl benzoate |
| 2-Nitrotoluene | 222 | Comparable to Iso-butyl benzoate |
| 2,6-di-tert-butylphenol | 262 | 65 |
| Iso-butyl benzoate | 243 | High |
Note: Data is illustrative and based on typical outcomes described in the literature.[2][8][9] Actual results will vary with the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
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Intermediate Formation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature. Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄). Stir the mixture for 1-2 hours. The reaction is often exothermic. Water is produced as a byproduct and can be removed azeotropically if a solvent like toluene is used. Remove the water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[2]
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A). Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere. Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.[2][8]
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Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent. Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[2]
Protocol 2: Camps Cyclization
-
Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 equiv) in the chosen solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.[2]
-
Base Addition: Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and stir vigorously. Monitor the reaction by TLC. The reaction may take several hours.[2]
-
Work-up and Purification: After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl). If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate the quinolinone product(s).[2]
Visualizations
Caption: Troubleshooting workflow for Friedländer synthesis.
Caption: Experimental workflow for Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for Camps Cyclization of N-acyl-o-aminoacetophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Camps cyclization of N-acyl-o-aminoacetophenones.
Troubleshooting Guide
Low yields and the formation of isomeric mixtures are common challenges encountered during the Camps cyclization. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Problem 1: Low Yield of Desired Quinolone Product
| Possible Cause | Suggested Solution | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider increasing the reaction time or temperature. - Ensure the starting material is fully dissolved in the chosen solvent. | Incomplete conversion of the starting material is a primary reason for low yields. Ensuring the reaction goes to completion is crucial. |
| Hydrolysis of the N-acyl Starting Material | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture ingress. | The amide bond of the N-acyl-o-aminoacetophenone is susceptible to hydrolysis under basic conditions, especially in the presence of water, leading to the formation of the corresponding o-aminoacetophenone and carboxylate, which will not cyclize.[1] |
| Suboptimal Base | - If using a weaker base like NaOH and observing low conversion, consider switching to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). | The choice of base is critical for efficient deprotonation and subsequent intramolecular condensation. Stronger bases can significantly increase the reaction rate and yield.[1] |
| Inappropriate Solvent | - The polarity of the solvent can influence the reaction. Screen different solvents, such as ethanol, tetrahydrofuran (THF), or dioxane. For microwave-assisted reactions, high-boiling polar aprotic solvents can be effective. | The solvent affects the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. |
| Degradation of Products | - Avoid prolonged reaction times at high temperatures. - Once the reaction is complete, proceed with the workup promptly. | The quinolone products may be sensitive to the reaction conditions, and extended exposure can lead to degradation and reduced yields. |
Problem 2: Formation of an Undesired Isomer Ratio
The Camps cyclization can yield two constitutional isomers: a 2-substituted-4-hydroxyquinoline and a 4-substituted-2-hydroxyquinoline. The ratio of these products is highly dependent on the reaction conditions and the structure of the starting material.
| Factor | Observation and Recommendation |
| Nature of the Acyl Group (R) | - For N-acetyl-o-aminoacetophenone (R = CH₃), treatment with alcoholic sodium hydroxide typically yields a mixture of 2-methylquinolin-4-one and 4-methylquinolin-2-one.[1] - For N-acyl-o-aminoacetophenones with larger acyl substituents (e.g., propanoyl, butanoyl, phenylacetyl), using sodium ethoxide as the base has been reported to favor the formation of the corresponding 2-substituted-quinolin-4(1H)-ones in high yields (88-100%).[1] |
| Choice of Base | - The strength and steric bulk of the base can influence the regioselectivity of the cyclization. Experiment with different bases (e.g., NaOH, NaOEt, KOtBu) to determine the optimal conditions for your desired isomer.[1] |
| Reaction Temperature | - Temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the isomer ratio. A systematic study of the reaction at different temperatures (e.g., room temperature, reflux) is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the typical bases used for the Camps cyclization?
A1: The most common bases are alkali metal hydroxides (like sodium hydroxide) and alkoxides (like sodium ethoxide or potassium tert-butoxide). The choice of base can significantly impact the reaction's yield and the ratio of the two possible isomeric products.[1]
Q2: What is the role of the solvent in the Camps cyclization?
A2: The solvent is crucial for dissolving the reactants and facilitating the reaction. Protic solvents like ethanol are commonly used, especially when using alkoxide bases. Aprotic solvents such as THF or dioxane can also be employed. For microwave-assisted synthesis, high-boiling point solvents are often used to reach higher temperatures, which can accelerate the reaction.
Q3: Can microwave irradiation be used to promote the Camps cyclization?
A3: Yes, microwave-assisted Camps cyclization has been reported to be effective. For instance, the cyclization of acylated 2'-aminoacetophenones in the presence of NaOH under microwave irradiation at 120°C was completed within 10–22 minutes, affording the desired 2-aryl-4-quinolone derivatives in good to excellent yields (57–95%).[1]
Q4: What are the common side reactions in a Camps cyclization?
A4: The primary "side reaction" is the formation of the undesired constitutional isomer. Another significant side reaction is the hydrolysis of the amide bond in the starting N-acyl-o-aminoacetophenone, which is more prevalent in the presence of water and strong bases. This hydrolysis leads to the formation of o-aminoacetophenone, which will not undergo cyclization.[1]
Q5: How can the two isomeric quinolone products be separated?
A5: The separation of the isomeric products can often be achieved by column chromatography on silica gel, utilizing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Recrystallization from an appropriate solvent can also be an effective method for purification, especially if one isomer is significantly less soluble than the other. For example, 2-methyl-4-hydroxyquinoline can be purified by recrystallization from boiling water after treatment with decolorizing carbon.
Data Presentation
Table 1: Effect of Base and Acyl Substituent on Product Distribution
| Starting Material (N-acyl-o-aminoacetophenone) | Base | Solvent | Product(s) | Yield | Reference |
| N-acetyl -o-aminoacetophenone | Alcoholic NaOH | Ethanol | Mixture of 2-methylquinolin-4-one and 4-methylquinolin-2-one | Not specified | [1] |
| N-propanoyl -o-aminoacetophenone | NaOEt | Not specified | 2-ethylquinolin-4(1H)-one | High (88-100%) | [1] |
| N-butanoyl -o-aminoacetophenone | NaOEt | Not specified | 2-propylquinolin-4(1H)-one | High (88-100%) | [1] |
| N-phenylacetyl -o-aminoacetophenone | NaOEt | Not specified | 2-benzylquinolin-4(1H)-one | High (88-100%) | [1] |
| Various N-aroyl -o-aminoacetophenones | NaOH | Not specified (Microwave) | 2-aryl-4-quinolones | 57-95% | [1] |
Experimental Protocols
General Protocol for the Camps Cyclization of N-acetyl-o-aminoacetophenone
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
N-acetyl-o-aminoacetophenone
-
Anhydrous Ethanol
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Sodium Hydroxide (pellets)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-o-aminoacetophenone (1 equivalent) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium hydroxide (2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction time can vary from a few hours to overnight.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize the solution by the dropwise addition of 1 M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is often effective.
-
Alternatively, selective recrystallization can be attempted based on the differential solubility of the isomers in a suitable solvent.
-
Visualizations
Caption: Troubleshooting workflow for Camps cyclization.
Caption: Isomeric pathways in the Camps cyclization.
References
Technical Support Center: Friedländer Annulation for Quinoline Synthesis
Welcome to the technical support center for the Friedländer annulation synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedländer synthesis of quinolines?
A1: The most prevalent byproducts encountered during the Friedländer annulation are typically:
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Aldol condensation products: The ketone reactant can undergo self-condensation, especially under basic reaction conditions, leading to impurities that can complicate purification.[1]
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Regioisomers: When using unsymmetrical ketones, the reaction can yield a mixture of isomeric quinoline products, which can be difficult to separate.[1]
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Tars and polymers: Under harsh reaction conditions, such as high temperatures and strong acids, polymerization of reactants and intermediates can lead to the formation of intractable tars.[1]
Q2: How can I minimize the self-condensation of my ketone reactant?
A2: Several strategies can be employed to suppress the self-condensation of the ketone:
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Use of Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can significantly reduce the rate of self-condensation.[1] For instance, gold catalysts have been shown to facilitate the reaction under milder conditions.[2]
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Slow Addition of the Ketone: Adding the ketone reactant slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular self-condensation reaction.[1]
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Use of an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be utilized.[2]
Q3: How can I control the regioselectivity when using an unsymmetrical ketone?
A3: Achieving high regioselectivity is a common challenge with unsymmetrical ketones. The following approaches can be effective:
-
Amine Catalysis: Specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[3][4] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly reactive and regioselective catalyst for this purpose.[3][5]
-
Introduction of a Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to yield a single regioisomer.[2]
-
Use of Ionic Liquids: Certain ionic liquids can promote the regiospecific synthesis of quinolines.[6]
Q4: What types of catalysts are recommended for a cleaner Friedländer reaction?
A4: A variety of modern catalysts can improve the yield and purity of the Friedländer synthesis:
-
Lewis Acids: Metal triflates, such as Indium(III) triflate (In(OTf)₃), have been identified as highly effective catalysts for the selective formation of the desired quinoline product.[7]
-
Ionic Liquids: Room-temperature ionic liquids, for example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter, leading to excellent yields under mild conditions without the need for an additional catalyst.[6][8][9][10]
-
Nanocatalysts: Nanoparticles, such as silica-based sulfonic acids (MCM-41-SO₃H) and Li⁺ modified nanoporous Na⁺-montmorillonite, have demonstrated high catalytic activity and reusability, often under solvent-free conditions.[2]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Tarry Byproducts
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Lower the reaction temperature.[8] 2. Switch to a milder catalyst system (e.g., from strong acid/base to a Lewis acid or nanocatalyst).[1] 3. Reduce the reaction time and monitor progress closely using TLC. |
| Impure Starting Materials | 1. Verify the purity of the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. 2. Purify starting materials if necessary (e.g., by recrystallization or distillation). |
| Suboptimal Catalyst | 1. Screen a variety of catalysts to find the most effective one for your specific substrates. 2. Ensure the catalyst is not deactivated by moisture or other impurities. |
Issue 2: Formation of Multiple Regioisomers with Unsymmetrical Ketones
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | 1. Employ a regioselective catalyst, such as a cyclic secondary amine (e.g., pyrrolidine or TABO).[3][4][5] 2. Modify the ketone substrate by introducing a directing group, such as a phosphoryl group.[2] 3. Investigate the use of ionic liquids that have been shown to promote regiospecificity.[6] |
| Reaction Temperature | 1. Optimize the reaction temperature, as regioselectivity can be temperature-dependent. For amine-catalyzed reactions, higher temperatures have been shown to increase regioselectivity.[4] |
| Rate of Addition | 1. Add the unsymmetrical ketone slowly to the reaction mixture to potentially influence the kinetic vs. thermodynamic product distribution.[5] |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Friedländer Annulation
| Catalyst | Substrates | Conditions | Yield (%) | Byproduct Information | Reference |
| KOH | 2-aminoaryl aldehyde/ketone + α-methylene ketone | Reflux in ethanol | Varies | Prone to ketone self-condensation.[1] | [8] |
| [Hbim]BF₄ | 2-aminoaryl ketone + α-methylene ketone | 100 °C, solvent-free | 93 | Recyclable ionic liquid, promotes regiospecificity.[6][8] | [8] |
| [Msim][OOCCCl₃] | 2-aminoaryl ketone + α-methylene ketone | 45 min, solvent-free | 99 | High efficiency under mild conditions. | [2] |
| In(OTf)₃ | 2-aminobenzophenone + ethyl acetoacetate | Solvent-free | 75-92 | Selective for the Friedländer product over non-Friedländer products. | [7] |
| Cu(II)-based MOF | 2-aminoaryl ketone + α-methylene ketone | 80 °C, 8h, solvent-free | High | Heterogeneous and reusable catalyst. | [2] |
| TABO | o-aminoaromatic aldehydes + methyl ketones | Varies | 65-84 (isolated single regioisomer) | High regioselectivity (≥84:16 for quinolines).[4] | [3][4][5] |
| No Catalyst | 2-aminobenzaldehyde + various ketones | 70 °C in water | up to 97 | Green and efficient method. | [11] |
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis using TABO Catalyst
This protocol is adapted from methodologies describing highly regioselective annulations with unmodified ketones.[3][5]
Materials:
-
o-aminoaromatic aldehyde (1.0 mmol)
-
Unmodified methyl ketone (1.2 mmol)
-
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the o-aminoaromatic aldehyde and TABO.
-
Add toluene to the flask and stir the mixture.
-
Slowly add the unmodified methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Protocol 2: Friedländer Synthesis in an Ionic Liquid
This protocol is based on the use of 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as a recyclable promoter.[6][9][10]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.1 mmol)
-
1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone and the α-methylene carbonyl compound in [Hbim]BF₄.
-
Heat the mixture to 100 °C and stir for the required time (typically 3-6 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Reaction mechanism of the Friedländer annulation.
Caption: Troubleshooting workflow for byproduct formation.
Caption: Factors influencing Friedländer annulation outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one.
Section 1: Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the transition from laboratory to pilot or production scale.
Q1: We are observing a significant drop in yield for the Conrad-Limpach synthesis of this compound when moving from a 50g to a 5kg scale. What are the probable causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a frequent challenge and can often be attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and impurities. Similarly, inadequate heat removal can lead to thermal runaway, degrading both reactants and the final product.
Troubleshooting Steps:
-
Improve Agitation: Transition from magnetic stirring, which is often insufficient for larger volumes, to an overhead mechanical stirrer equipped with a suitable impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity of the reaction mixture.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile using a dosing pump or a dropping funnel. This strategy helps to manage the reaction exotherm and maintain a consistent temperature throughout the reaction.
-
Enhance Heat Transfer: Ensure that the reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic steps, consider using a reactor with a higher surface-area-to-volume ratio or installing internal cooling coils.
Q2: During the high-temperature cyclization step of the Conrad-Limpach synthesis, we are observing significant charring and the formation of dark, insoluble byproducts. What is causing this and how can it be prevented?
A2: Charring and the formation of dark byproducts at the high temperatures required for the Conrad-Limpach cyclization (often >250 °C) are typically due to thermal decomposition of the reactants or intermediates.[1] This is often exacerbated by poor heat distribution and localized overheating.
Troubleshooting Steps:
-
Solvent Selection: The choice of a high-boiling, inert solvent is critical. Mineral oil and Dowtherm A are commonly used to ensure even heat distribution and prevent localized overheating.[1] The yield can be significantly influenced by the solvent's boiling point.[2]
-
Temperature Control: Precise and uniform temperature control is essential. Utilize a well-calibrated temperature probe placed directly in the reaction mixture and a reliable heating system (e.g., oil bath or heating mantle with a PID controller).
-
Inert Atmosphere: Conduct the high-temperature cyclization under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the organic materials at elevated temperatures.
Q3: Our final product, this compound, is exhibiting inconsistent crystalline form and poor filterability after isolation. What are the key factors to control?
A3: Inconsistent crystalline form (polymorphism) and poor filterability are common challenges in the isolation of active pharmaceutical ingredients (APIs). These issues can be influenced by the crystallization solvent, cooling rate, and agitation.
Troubleshooting Steps:
-
Crystallization Solvent Screening: Conduct a systematic solvent screen to identify a suitable solvent or solvent mixture that consistently produces the desired crystalline form with good filterability.
-
Controlled Cooling Profile: Avoid "crashing out" the product by rapid cooling. Implement a controlled cooling profile to allow for the slow and uniform growth of crystals.
-
Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to promote the growth of that specific polymorph and improve batch-to-batch consistency.
-
Agitation Control: The agitation rate during crystallization can influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your desired product characteristics.
Q4: In our Knorr synthesis approach to a 4-methylquinolin-2(1H)-one intermediate, we are observing the formation of a significant amount of the 4-hydroxyquinoline regioisomer. How can we improve the selectivity?
A4: The formation of the 4-hydroxyquinoline isomer is a known competing reaction in the Knorr synthesis, particularly when the amount of acid catalyst is low.[3] The reaction conditions, especially the acid concentration and temperature, play a crucial role in directing the cyclization.
Troubleshooting Steps:
-
Acid Concentration: The use of a large excess of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, favors the formation of the desired 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone).[3]
-
Temperature Control: Carefully control the temperature of the cyclization step. Lower temperatures may favor the formation of the anilide intermediate, while higher temperatures are required for the cyclization. However, excessively high temperatures can lead to side reactions.
-
Reaction Monitoring: Monitor the reaction progress using in-process controls like HPLC or TLC to determine the optimal reaction time for the formation of the desired product and minimize the formation of byproducts.
Section 2: Quantitative Data Presentation
The following tables provide a summary of typical process parameters for the synthesis of quinolinone derivatives, comparing laboratory and pilot scales. These values are illustrative and may require optimization for the specific synthesis of this compound.
Table 1: Comparison of Reaction Parameters for Conrad-Limpach Synthesis
| Parameter | Laboratory Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) | Rationale for Change on Scale-Up |
| Aniline Derivative | 1.0 equivalent | 1.0 equivalent | - |
| β-Ketoester | 1.1 - 1.2 equivalents | 1.05 - 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy. |
| Solvent Volume | 5-10 mL / g of aniline | 8-15 mL / g of aniline | Increased to ensure adequate mixing and heat transfer. |
| Reaction Temperature | 250-260 °C (oil bath) | 240-250 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm. |
| Reagent Addition | Added in one portion | Slow addition over 1-2 hours | To manage any potential exotherm and prevent localized high concentrations. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations. |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities. |
| Typical Yield | 75 - 85% | 65 - 75% | A slight decrease in yield is common on scale-up; significant drops may indicate process control issues. |
Table 2: Comparison of Reaction Parameters for Buchwald-Hartwig Amination (for N-Arylation)
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Rationale for Change on Scale-Up |
| Aryl Halide | 1.0 equivalent | 1.0 equivalent | - |
| Amine | 1.1 - 1.5 equivalents | 1.1 - 1.3 equivalents | To drive the reaction to completion while minimizing excess amine. |
| Palladium Catalyst | 1 - 5 mol% | 0.5 - 2 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale. |
| Ligand | 1.1 - 1.5 x Pd | 1.1 - 1.5 x Pd | To ensure full coordination to the metal center. |
| Base | 1.5 - 3.0 equivalents | 1.5 - 2.5 equivalents | To neutralize the generated acid and facilitate the catalytic cycle. |
| Solvent Volume | 10-20 mL / g of aryl halide | 15-25 mL / g of aryl halide | To maintain a manageable concentration and allow for effective stirring and heat transfer. |
| Reaction Temperature | 80 - 120 °C | 80 - 110 °C | Optimized for reaction rate versus impurity formation. |
| Reaction Time | 4 - 24 hours | 8 - 36 hours | May be longer to ensure complete conversion at lower catalyst loadings. |
| Typical Yield | 80 - 95% | 75 - 90% | Dependent on catalyst efficiency and substrate purity. |
Section 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Substituted 4-Methylquinolin-2(1H)-one via Conrad-Limpach Synthesis
Materials:
-
Substituted aniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Ethanol (for work-up)
-
Hexanes (for work-up)
Procedure:
-
Reactor Setup: Ensure a clean, dry, and nitrogen-purged glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled addition funnel.
-
Charge Reactants: Charge the substituted aniline and ethyl acetoacetate to the reactor.
-
Initial Condensation: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off. Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine (typically 2-4 hours).
-
High-Temperature Cyclization: Once the initial condensation is complete, slowly add the high-boiling point solvent to the reaction mixture via the addition funnel. Increase the temperature to 240-250 °C to effect the cyclization.
-
Reaction Monitoring: Monitor the disappearance of the intermediate to signal the completion of the cyclization (typically 4-8 hours).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.
-
Isolation: Further cool the mixture to room temperature and add a suitable anti-solvent like hexanes to fully precipitate the product.
-
Filtration and Drying: Filter the solid product, wash with hexanes, and dry under vacuum at an appropriate temperature.
Protocol 2: In-Process Control (IPC) Monitoring by HPLC
Purpose: To monitor the progress of the Conrad-Limpach cyclization.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Carefully withdraw a small aliquot of the hot reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the enamine intermediate peak and the appearance of the this compound product peak.
-
Section 4: Visualizations
Caption: Synthetic pathway for this compound via the Conrad-Limpach synthesis.
Caption: A decision-making workflow for troubleshooting common scale-up issues.
References
Quinolinone Synthesis Technical Support Center: Managing Reaction Exotherms
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during quinolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1][2][3] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by extending it over a longer period.[1][2] Boric acid can also be used as a moderating agent.[2]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, by using an ice bath.[1] This helps to manage the exotherm and prevent localized overheating.[1]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]
-
Initial heating: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, it is crucial to remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cooling the flask is necessary.[1]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[1] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[1]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1] To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[1]
Q4: The initial condensation step in my Conrad-Limpach synthesis is highly exothermic. How should I manage this?
A4: The reaction of anilines with β-ketoesters can indeed be exothermic.[4] To manage this:
-
Controlled addition: Add the catalytic amount of strong acid (e.g., concentrated H₂SO₄) slowly while monitoring the temperature.[4]
-
Cooling: Use an ice bath or other cooling system to dissipate the heat generated during the initial reaction.
-
Solvent selection: Using a solvent like toluene can help to control the temperature and allow for the azeotropic removal of water, which is a byproduct.[4]
Troubleshooting Guides
Issue: Thermal Runaway or Uncontrolled Exotherm
A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, leading to a rapid increase in temperature.[5]
Symptoms:
-
Sudden and rapid increase in reaction temperature.
-
Vigorous, uncontrolled boiling or refluxing.
-
Release of fumes or gases.
-
Change in reaction mixture color or consistency (e.g., darkening, tar formation).
Possible Causes:
-
Addition of reagents too quickly.
-
Inadequate cooling or stirring.
-
Incorrect reaction scale without proper heat transfer considerations.[6]
-
Use of overly concentrated reagents.
Solutions:
-
Immediate Actions:
-
Stop the addition of any further reagents.
-
Increase cooling to the maximum capacity.
-
If safe to do so, add a pre-cooled inert solvent to dilute the reaction mixture.
-
Prepare for emergency shutdown procedures.
-
-
Preventative Measures:
-
Controlled Reagent Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of reagents, especially in exothermic steps.[6]
-
Enhanced Heat Transfer: Ensure efficient stirring and use a reaction vessel with a high surface-area-to-volume ratio. For larger scale reactions, a jacketed reactor with a cooling system is recommended.[6]
-
Dilution: Conduct the reaction in a suitable solvent to help dissipate heat.
-
Process Safety Analysis: For scale-up, perform a thorough thermal hazard assessment, including calorimetric studies, to understand the reaction's thermal profile.[5]
-
Data Presentation
Table 1: Skraup Synthesis - Moderating Conditions
| Parameter | Condition | Effect on Side Reactions |
| Moderator | Addition of FeSO₄ | Reduces the violence of the reaction and minimizes tar formation.[1] |
| Temperature | Gentle initial heating, then controlled reflux | Prevents uncontrolled exothermic reaction and reduces charring.[1] |
| Acid Addition | Slow, controlled addition of H₂SO₄ | Helps to manage the exotherm and prevent localized overheating.[1] |
Table 2: Scale-Up Considerations for Exothermic Reactions
| Parameter | Lab Scale (e.g., 10g) | Pilot/Production Scale (e.g., 500g) | Rationale for Change on Scale-Up |
| Reagent Addition | Added in one portion | Added over 1 hour via addition funnel | Controlled addition to manage the exotherm and prevent localized high concentrations.[6] |
| Reaction Temperature | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[6] |
| Solvent Volume | 100 mL | 4.0 L | Increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[6] |
Experimental Protocols
General Procedure for a Moderated Skraup Synthesis
This protocol provides a general guideline for performing a Skraup synthesis with moderating controls to manage the exothermic reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (FeSO₄) (moderator)
-
Water
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Initial Mixture: To the flask, add the aniline, glycerol, and ferrous sulfate.
-
Acid Addition: Begin stirring the mixture and slowly add the concentrated sulfuric acid through the dropping funnel. Maintain cooling with an ice bath during the addition to control the initial exotherm.[1]
-
Initiation: Gently heat the mixture to start the reaction.
-
Reaction Control: Once the exothermic reaction begins, immediately remove the heat source. If the reaction becomes too vigorous, cool the flask. Allow the reaction to proceed under its own heat.[1][2]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.[1] The quinoline product can then be isolated, often by steam distillation.[2]
Visualizations
Caption: Workflow for managing potential exotherms in quinolinone synthesis.
Caption: The feedback loop leading to a thermal runaway event.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. benchchem.com [benchchem.com]
Column chromatography conditions for purifying quinolinone isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the purification of quinolinone isomers using column chromatography. Find answers to frequently asked questions and troubleshoot common issues to optimize your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating quinolinone isomers?
The main difficulty in separating quinolinone isomers lies in their similar chemical structures and physicochemical properties. Positional isomers have the same molecular weight and elemental composition, with only subtle differences in the substitution pattern on the quinolinone core. This leads to very similar polarities and pKa values, making them challenging to resolve with standard chromatographic techniques.[1] Chiral isomers (enantiomers) have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase or a chiral additive in the mobile phase for separation.[2][3][4]
Q2: Which chromatographic mode is most effective for separating quinolinone isomers?
The choice of chromatographic mode depends on the nature of the isomers and the scale of the purification.
-
Normal-Phase Chromatography: Often the first choice for preparative separation of positional isomers on a larger scale. It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[5][6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used analytical and preparative technique. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8] RP-HPLC is particularly effective for resolving isomers with minor differences in hydrophobicity.
-
Chiral Chromatography: Essential for separating enantiomeric quinolinone isomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][3][4][9]
Q3: How do I select an appropriate solvent system for my separation?
The selection of a suitable mobile phase is critical for achieving good separation.
-
Thin-Layer Chromatography (TLC): Always begin by screening various solvent systems using TLC to find one that provides a good separation of your isomers.[6] Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound in the chosen solvent system for column chromatography.[10]
-
Normal-Phase: Common solvent systems include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate, dichloromethane, or methanol.[5][11]
-
Reverse-Phase: Typical mobile phases consist of mixtures of water or an aqueous buffer with an organic modifier like acetonitrile or methanol.[7][8][12] Adding a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine) can significantly improve peak shape and selectivity, especially for ionizable quinolinones.[13][14]
Troubleshooting Guide
Issue 1: Poor or no separation of isomers.
This is a common problem that can often be resolved by systematically optimizing your chromatographic conditions.
Troubleshooting Workflow for Poor Isomer Separation
Caption: A decision tree for troubleshooting poor separation of quinolinone isomers.
-
Solution 1: Optimize the Mobile Phase.
-
Adjust Polarity: If using normal-phase chromatography, try decreasing the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio) to increase retention and potentially improve resolution.[5] For reverse-phase, you may need to adjust the ratio of organic modifier to water.
-
Use a Gradient: A gradient elution, where the mobile phase composition is changed over time, can be very effective for separating compounds with similar polarities.[7][10][11] Start with a low polarity mobile phase and gradually increase its strength.
-
Add Modifiers: For basic quinolinone compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can neutralize acidic silanol groups on the silica gel surface, reducing peak tailing and improving separation.[5][13] For acidic compounds or in reverse-phase, adding an acid like formic acid or acetic acid (0.1%) can improve peak shape.[7][12]
-
-
Solution 2: Change the Stationary Phase.
-
If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel, alumina might offer different selectivity.[5]
-
For HPLC, switching from a C18 column to a phenyl-hexyl or a column with an embedded polar group can provide alternative selectivity for polar analytes.[10] For some isomers, a pentafluorophenyl (PFP) stationary phase may offer better separation than traditional C18 phases.[15]
-
Issue 2: Peak tailing.
Peak tailing is often caused by strong interactions between the analyte and the stationary phase or by column overload.
-
Solution 1: Add a Mobile Phase Modifier. As mentioned above, for basic quinolinones on silica gel, adding triethylamine to the eluent can significantly reduce tailing by masking active silanol sites.[5][13]
-
Solution 2: Reduce Sample Load. Overloading the column is a common cause of peak distortion.[5] As a general rule, the sample load should be 1-5% of the stationary phase weight.[5]
-
Solution 3: Adjust Mobile Phase pH (for HPLC). The pH of the mobile phase is a critical factor. For basic quinoline compounds in RP-HPLC, operating at a low pH (e.g., 2.5-4) can protonate the analyte and suppress the ionization of residual silanol groups, minimizing unwanted interactions and tailing.[10]
Issue 3: The compound is not eluting from the column.
If your compound is not coming off the column, it is likely too strongly adsorbed to the stationary phase.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the percentage of the more polar solvent in your mobile phase mixture.[16] This will increase the eluting power of the mobile phase and help move your compound down the column.
-
Solution 2: Check Compound Stability. It is possible your compound is degrading on the stationary phase.[16] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable on silica, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5][16]
Experimental Protocols
Protocol 1: Flash Column Chromatography for Positional Isomers
This protocol outlines a general procedure for purifying quinolinone positional isomers using flash chromatography with silica gel.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel (230-400 mesh) with the initial, least polar mobile phase to create a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.[7][17]
-
Sample Loading: Dissolve your crude quinolinone isomer mixture in a minimal amount of a suitable solvent. For better resolution, it is recommended to dry-load the sample. To do this, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7][18] Carefully add this to the top of the column.
-
Elution: Begin elution with the initial non-polar mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent.[11]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.[7]
Column Chromatography Workflow
Caption: A typical workflow for purifying quinolinone isomers via column chromatography.
Protocol 2: Reverse-Phase HPLC for Isomer Analysis and Purification
This protocol provides a general method for the analytical or preparative separation of quinolinone isomers using RP-HPLC.
-
Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the initial mobile phase, preferably the mobile phase itself, to a known concentration (e.g., 1 mg/mL).[11] Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid.[7][12]
-
Gradient: A representative gradient could be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: Analytical scale: 0.5-1.5 mL/min. Preparative scale: 20-50 mL/min.[7]
-
Detection: UV detection at a wavelength where the isomers show strong absorbance (e.g., 254 nm).[7][14]
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column. For preparative runs, use a fraction collector to isolate the peaks corresponding to the different isomers.
-
Isolation: Combine the fractions of the pure isomer and remove the organic solvent. If the mobile phase contained a non-volatile buffer, further purification steps like solid-phase extraction or lyophilization may be necessary.[7]
Data Tables for Method Development
Table 1: Typical Normal-Phase Flash Chromatography Conditions
| Parameter | Condition | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds.[7] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting point for many organic compounds.[5][11] |
| Dichloromethane/Methanol | For more polar quinolinones.[11] | |
| Modifier | 0.1-1% Triethylamine | Reduces peak tailing for basic compounds.[5] |
| Sample Loading | Dry-loading | Provides better resolution.[7][18] |
| Flow Rate | Gravity or low pressure (5-20 psi) | Controls the speed of separation. |
Table 2: Typical Reverse-Phase HPLC Conditions
| Parameter | Condition | Purpose |
| Stationary Phase | C18 (5 or 10 µm particles) | General purpose for non-polar to moderately polar compounds.[7][11] |
| Phenyl-Hexyl or PFP | Offers alternative selectivity.[10][15] | |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase, improves peak shape.[7][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution.[7][12] |
| Gradient | 10-90% B over 30 min | Separates compounds with a range of polarities.[7] |
| pH Control | 2.5 - 4.0 | Critical for separation of ionizable compounds.[10] |
| Flow Rate | 1.0 mL/min (analytical) | Standard analytical flow rate.[12] |
| 20 mL/min (preparative) | Typical preparative flow rate.[7] |
Table 3: Chiral Chromatography Conditions for Enantiomer Separation
| Parameter | Condition | Purpose |
| Stationary Phase | Chiral Stationary Phase (CSP) | Enables separation of enantiomers.[2][4] |
| e.g., Cyclodextrin-based | Common type of CSP.[3] | |
| e.g., Cinchona alkaloid-based | Used for separating acidic and zwitterionic compounds.[19] | |
| Mobile Phase | Polar Ionic Mode (PIM) | Methanol or Acetonitrile/Methanol mixtures.[19] |
| Modifiers | Acid and Base additives | Essential to facilitate ionic interactions.[19] |
| e.g., Formic Acid and Triethylamine | Controls retention and peak shape.[19] | |
| Detection | UV or Mass Spectrometry | Standard detection methods. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 16. Chromatography [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Topoisomerase Inhibitors: Profiling 4-Methyl-1-phenylquinolin-2(1H)-one Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quinolinone structural class, represented by 4-Methyl-1-phenylquinolin-2(1H)-one, against well-established topoisomerase inhibitors. While direct evidence for the topoisomerase inhibitory activity of this compound is not currently available in scientific literature, the broader family of quinolinone and quinoline derivatives has demonstrated significant potential as anticancer agents, with some members exhibiting potent inhibition of topoisomerase I, topoisomerase II, or both. This guide will objectively compare the performance of these emerging compounds with that of clinically relevant topoisomerase inhibitors, supported by experimental data and detailed methodologies.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1] They function by creating transient single- or double-strand breaks in the DNA, allowing the strands to pass through each other and then resealing the breaks.[2] This action is vital for relieving supercoiling and untangling DNA.
Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. These drugs interfere with the action of topoisomerase enzymes, leading to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] They are broadly classified into two categories based on the type of topoisomerase they target:
-
Topoisomerase I (Top I) Inhibitors: These agents, such as camptothecin and its derivatives (topotecan, irinotecan), stabilize the covalent complex between Top I and DNA, preventing the re-ligation of the single-strand break.[1]
-
Topoisomerase II (Top II) Inhibitors: This group, which includes drugs like etoposide and doxorubicin, traps the Top II enzyme in a complex with DNA after it has created a double-strand break, thereby preventing the resealing of the break.[3]
Inhibitors can be further classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without inducing DNA breaks.[3][4]
The Quinolinone Scaffold in Cancer Research
The quinolinone core structure is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While research on this compound as a topoisomerase inhibitor is limited, studies on related quinolinone and quinoline compounds have revealed promising anticancer properties. Some of these derivatives have been shown to induce apoptosis and cell cycle arrest, and a number have been explicitly identified as topoisomerase inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy of established topoisomerase inhibitors and representative quinolinone/quinoline derivatives that have demonstrated topoisomerase inhibitory activity or significant cytotoxicity against cancer cell lines.
Table 1: Comparative Cytotoxicity of Topoisomerase Inhibitors and Quinolinone Derivatives
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Topoisomerase I Inhibitor | Topotecan | U251 (Glioblastoma) | 2.73 ± 0.25 | [5] |
| Topotecan | U87 (Glioblastoma) | 2.95 ± 0.23 | [5] | |
| SN-38 (active metabolite of Irinotecan) | HT-29 (Colon Carcinoma) | 0.0088 | [6] | |
| Topoisomerase II Inhibitor | Etoposide | BGC-823 (Gastric Cancer) | 43.74 ± 5.13 | [7] |
| Etoposide | HeLa (Cervical Cancer) | 209.90 ± 13.42 | [7] | |
| Etoposide | A549 (Lung Cancer) | 139.54 ± 7.05 | [7] | |
| Doxorubicin | NCI-H460 (Lung Cancer) | 0.04 ± 0.01 (48h) | [8] | |
| Doxorubicin | A549 (Lung Cancer) | 0.23 ± 0.02 (72h) | [8] | |
| Quinolinone/Quinoline Derivatives | Benzofuroquinolinedione (8d) | A549 (Lung Cancer) | 0.04 | [9] |
| Benzofuroquinolinedione (8i) | A549 (Lung Cancer) | 0.02 | [9] | |
| Pyrazolo[4,3-f]quinoline (1M) | NUGC-3 (Gastric Cancer) | < 8 | [10] | |
| Pyrazolo[4,3-f]quinoline (2E) | NUGC-3 (Gastric Cancer) | < 8 | [10] | |
| 9-Anilinothiazolo[5,4-b]quinoline derivative | K562 (Leukemia) | Varies (highly dependent on substituents) | [11] | |
| Acridine–Thiosemicarbazone derivative (DL-08) | B16-F10 (Melanoma) | 14.79 | [12] |
Table 2: Topoisomerase Inhibitory Activity of Selected Compounds
| Compound | Target | Assay | IC50 (µM) | Reference |
| Etoposide | Topoisomerase II | kDNA Decatenation | 78.4 | [9] |
| Doxorubicin | Topoisomerase II | kDNA Decatenation | 2.67 | [9] |
| Benzofuroquinolinedione (8d) | Topoisomerase II | kDNA Decatenation | 1.19 | [9] |
| Benzofuroquinolinedione (8i) | Topoisomerase II | kDNA Decatenation | 0.68 | [9] |
| XK469 | Topoisomerase IIα/β | Decatenation Assay | ≈ 130 | [4] |
| Cyclopentaquinoline derivative (6f) | Topoisomerase II | Topo II activity assay | 0.97 mM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
5x Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add 10x reaction buffer, supercoiled DNA (final concentration ~20 ng/µL), and the test compound at various concentrations.
-
Add purified Topoisomerase I to each tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until there is adequate separation between supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of relaxed DNA compared to the positive control (enzyme without inhibitor).[14][15]
Topoisomerase II DNA Decatenation Assay
This assay assesses the activity of Topoisomerase II by its ability to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 20 mM DTT, 300 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Test compound
-
Stop solution/loading dye
-
Agarose
-
1x TAE buffer
-
Ethidium bromide
Procedure:
-
Set up reaction tubes on ice with 10x reaction buffer, kDNA (final concentration ~10 ng/µL), ATP (final concentration 1 mM), and the test compound.
-
Add Topoisomerase II to each reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions by adding stop solution/loading dye.
-
Analyze the samples by agarose gel electrophoresis (1% gel).
-
Stain the gel and visualize. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated minicircles.[16][17]
MTT Cell Viability Assay
This colorimetric assay is used to determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[18][19]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and evaluation of these inhibitors.
Caption: Mechanism of action of topoisomerase poisons.
Caption: Experimental workflow for evaluating novel topoisomerase inhibitors.
Caption: Framework for the comparative analysis of topoisomerase inhibitors.
Conclusion
While this compound itself has not been established as a topoisomerase inhibitor, the broader class of quinolinone and quinoline derivatives represents a promising area of research for novel anticancer agents. Several derivatives have demonstrated potent cytotoxicity and, in some cases, direct inhibition of topoisomerase I and/or II, with IC50 values comparable to or even exceeding those of established drugs like etoposide. The data presented in this guide highlights the potential of this chemical scaffold in the development of new cancer therapeutics. Further investigation into the precise mechanism of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field, providing a framework for the evaluation and development of the next generation of topoisomerase inhibitors.
References
- 1. profoldin.com [profoldin.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. benchchem.com [benchchem.com]
- 17. inspiralis.com [inspiralis.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
Comparative analysis of quinolinone synthesis routes (e.g., Skraup vs. Doebner-von Miller)
For researchers, scientists, and professionals in drug development, the synthesis of the quinolinone scaffold is a critical process, given its prevalence in a wide array of therapeutic agents. Among the classical methods, the Skraup and Doebner-von Miller syntheses have long been fundamental for constructing this vital heterocyclic core. This guide provides an objective comparison of these two venerable methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.
At a Glance: Key Differences Between Skraup and Doebner-von Miller Syntheses
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Primary Reactants | Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | Aniline (or derivative) and an α,β-unsaturated carbonyl compound |
| Catalyst | Strong acid (typically concentrated H₂SO₄) | Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH)[1][2] |
| Reaction Conditions | Harsh: highly acidic, high temperatures (often exceeding 150°C), and a notoriously exothermic, potentially violent reaction[3][4] | Generally requires heating, but can be more controlled than the Skraup synthesis. Prone to acid-catalyzed polymerization of the carbonyl substrate, leading to tar formation.[5] |
| Substrate Scope | Primarily for the synthesis of quinolines with substitutions on the benzene ring.[6] | More versatile, allowing for the synthesis of a wider variety of substituted quinolines on both the benzene and pyridine rings.[5] |
| Typical Yields | Often low to moderate and can be highly variable depending on the substrate and control of reaction conditions.[3][6] | Moderate to good, though can be diminished by polymerization side reactions.[5] |
| Key Intermediates | Acrolein (formed in situ from the dehydration of glycerol), 1,2-dihydroquinoline[6][7] | Schiff base, 1,2-dihydroquinoline derivative |
Data Presentation: A Quantitative Comparison
The following tables summarize representative experimental data for both the Skraup and Doebner-von Miller syntheses, highlighting the impact of substituents on product yields.
Table 1: Reported Yields for the Skraup Synthesis with Various Substituted Anilines [8]
| Substituted Aniline | Product | Yield (%) |
| Aniline | Quinoline | 84-91 |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
| o-Aminophenol | 8-Hydroxyquinoline | 100 (with ferrous sulfate moderator) |
Table 2: Reported Yields for a Modified Doebner-von Miller Synthesis with Various Substituted Anilines and γ-Aryl-β,γ-unsaturated α-Ketoesters [9]
| Aniline | γ-Aryl-β,γ-unsaturated α-Ketoester | Product | Yield (%) |
| Aniline | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl 4-phenylquinoline-2-carboxylate | 80 |
| 4-Methoxyaniline | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl 6-methoxy-4-phenylquinoline-2-carboxylate | 85 |
| 4-Chloroaniline | Ethyl 2-oxo-4-(4-chlorophenyl)-3-butenoate | Ethyl 6-chloro-4-(4-chlorophenyl)quinoline-2-carboxylate | 83 |
| 4-Nitroaniline | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl 6-nitro-4-phenylquinoline-2-carboxylate | 55 |
| 2-Methylaniline | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl 8-methyl-4-phenylquinoline-2-carboxylate | 72 |
Experimental Protocols
Skraup Synthesis of Quinoline
This protocol is adapted from a well-established, peer-reviewed source and provides a detailed methodology for the synthesis of quinoline.[8]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide as a less violent alternative[4])
-
Ferrous Sulfate (moderator)
-
Sodium Hydroxide (for neutralization)
-
Apparatus for steam distillation
Procedure:
-
In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and ferrous sulfate.
-
Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, and cooling may be necessary to control the temperature. Once boiling commences, remove the external heat source.
-
After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3 hours.[8]
-
Allow the reaction mixture to cool and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline from the reaction mixture.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[8]
Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize the common issue of tar formation.
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid (6 M)
-
Toluene
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Reaction Mechanisms and Workflow
The following diagrams illustrate the signaling pathways and a comparative workflow for the Skraup and Doebner-von Miller syntheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Anticancer Activity of 4-Methyl-1-phenylquinolin-2(1H)-one in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound 4-Methyl-1-phenylquinolin-2(1H)-one. Due to the absence of publicly available data for this specific molecule, this document utilizes data from a closely related and well-studied quinolinone derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (designated as Compound Q) , as a surrogate to illustrate the validation process.[1][2] This guide objectively compares the performance of Compound Q with standard chemotherapeutic agents and provides detailed experimental protocols and data visualization to support further research and development.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic potential of a novel compound is a primary indicator of its anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for Compound Q and two standard anticancer drugs, Doxorubicin and Cisplatin, against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound Q | HL-60 | Leukemia | < 0.1 |
| H460 | Non-small-cell lung | < 0.1 | |
| 2774 | Ovarian carcinoma | Data not available | |
| SKOV-3 | Ovarian carcinoma | Data not available | |
| Doxorubicin | HL-60 | Leukemia | ~ 0.05 - 0.2 |
| H460 | Non-small-cell lung | ~ 0.1 - 0.5 | |
| MCF-7 | Breast Adenocarcinoma | 2.5[3][4][5] | |
| A549 | Lung Carcinoma | > 20[3][4][5] | |
| Cisplatin | HL-60 | Leukemia | ~ 1 - 5 |
| H460 | Non-small-cell lung | ~ 2 - 10 | |
| MCF-7 | Breast Adenocarcinoma | ~ 5 - 20 | |
| A549 | Lung Carcinoma | ~ 3 - 15 |
Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges gathered from multiple sources and can vary depending on experimental conditions. The IC50 values for Compound Q are reported as less than 0.1 µM in the cited study.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating anticancer activity. The following sections provide methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs (Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow and a key signaling pathway often implicated in the anticancer activity of quinolinone derivatives.
Caption: A flowchart illustrating the key steps in the in vitro validation of anticancer activity.
Caption: A diagram showing the inhibitory effect of quinolinone derivatives on the PI3K/Akt/mTOR pathway.
Mechanism of Action of Quinolinone Derivatives
Studies on quinolinone derivatives, such as Compound Q, suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[1][2] Compound Q has been shown to induce G2/M phase arrest and apoptosis in cancer cells.[1] The underlying mechanism for many quinolinone compounds involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7][8] Inhibition of this pathway by quinolinone derivatives can lead to decreased cell proliferation and the induction of programmed cell death.
This guide provides a foundational framework for the systematic evaluation of this compound. The presented comparative data, detailed protocols, and pathway diagrams are intended to facilitate further investigation into its potential as a novel anticancer agent.
References
- 1. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 4-Methyl-1-phenylquinolin-2(1H)-one Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Methyl-1-phenylquinolin-2(1H)-one analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. By presenting key experimental data in a clear, comparative format and detailing the methodologies used, this guide aims to facilitate further research and development in this promising area of oncology.
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on analogs of this compound, exploring how structural modifications to this scaffold influence their cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity
The in vitro anticancer activity of a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which are structurally analogous to the core topic, was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of each analog.
| Compound ID | Substitution on 4-phenyl ring | HL-60 (Leukemia) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | SKOV-3 (Ovarian Cancer) IC50 (µM) | Hep3B (Liver Cancer) IC50 (µM) | 2774 (Ovarian Cancer) IC50 (µM) |
| 12a | H | >10 | >10 | >10 | >10 | >10 |
| 12b | 2-OCH3 | 1.2 | 1.5 | 1.3 | 2.1 | 1.8 |
| 12c | 3-OCH3 | 2.5 | 3.1 | 2.8 | 4.2 | 3.5 |
| 12d | 4-OCH3 | 1.8 | 2.2 | 2.0 | 3.5 | 2.9 |
| 12e | 2,4-diOCH3 | 0.4 | 0.9 | 0.4 | 1.0 | 0.4 |
| 12f | 2,5-diOCH3 | 0.8 | 1.1 | 0.9 | 1.5 | 1.2 |
| 12g | 2,6-diOCH3 | 3.1 | 4.5 | 3.9 | 5.8 | 4.2 |
| 12h | 3,4-diOCH3 | 0.9 | 1.3 | 1.1 | 1.8 | 1.4 |
| 12i | 3,5-diOCH3 | 1.5 | 1.9 | 1.7 | 2.8 | 2.4 |
| 12k | 3,4,5-triOCH3 | 0.7 | 1.0 | 0.8 | 1.3 | 1.1 |
Data extracted from Chen et al., Bioorganic & Medicinal Chemistry, 2013.[2][3]
Key SAR Observations:
-
Impact of Methoxy Substitution: The introduction of methoxy groups onto the 4-phenyl ring generally enhances anticancer activity compared to the unsubstituted analog (12a).[2]
-
Position Matters: The position of the methoxy group is crucial. A single methoxy group at the 2-position (12b) confers greater potency than at the 3- (12c) or 4-position (12d).[2]
-
Dimethoxy Substitutions: Generally, dimethoxy substitution leads to more potent activity than monomethoxy substitution.[2]
-
Optimal Dimethoxy Pattern: Among the dimethoxy analogs, the 2,4-dimethoxy substitution (12e) exhibited the most potent anticancer activity across all tested cell lines, with IC50 values in the sub-micromolar range.[2]
-
Steric Hindrance: The 2,6-dimethoxy substituted analog (12g) was less potent, suggesting that steric hindrance may negatively impact activity.[2]
-
Trimethoxy Substitution: The 3,4,5-trimethoxy analog (12k) showed potent activity, comparable to the most active dimethoxy compounds.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of these quinolinone analogs.
Synthesis of 4-Phenylquinolin-2(1H)-one Analogs
The synthesis of the 4-phenylquinolin-2(1H)-one derivatives was achieved through an intramolecular cyclization reaction.[2]
General Procedure:
-
The key intermediate, a substituted N-acyl-o-aminobenzophenone, is prepared.
-
This intermediate is then treated with an excess of polyphosphoric acid (PPA).
-
The reaction mixture is heated to 100–110 °C to induce intramolecular cyclization.
-
Upon completion of the reaction, the mixture is quenched, and the solid product is filtered, washed, and purified to yield the final 4-phenylquinolin-2(1H)-one analog.[2]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinolinone analogs and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.
Cell Cycle Analysis (Fluorescence-Activated Cell Sorting - FACS)
FACS analysis was employed to determine the effect of the compounds on the cell cycle distribution of cancer cells.[2]
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
FACS Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Detection
The induction of apoptosis (programmed cell death) by the quinolinone analogs was confirmed through Hoechst staining and measurement of caspase-3 activation.[2]
Hoechst Staining Protocol:
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed.
-
Staining: The fixed cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopic Examination: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed or fragmented nuclei, which appear as brightly stained regions.
Caspase-3 Activation Assay Protocol:
-
Cell Lysis: Cells are treated with the compound and then lysed to release their cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Signal Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting signal (color or fluorescence) is measured using a spectrophotometer or fluorometer. An increase in the signal indicates activation of caspase-3, a key event in apoptosis.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the biological context of this research, the following diagrams are provided.
Caption: Workflow for SAR studies of 4-phenylquinolin-2(1H)-one analogs.
Caption: Simplified intrinsic apoptosis pathway induced by quinolinone analogs.
References
Cytotoxicity of 4-Methyl-1-phenylquinolin-2(1H)-one and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxic properties of 4-Methyl-1-phenylquinolin-2(1H)-one and its synthesized derivatives. The information presented herein is collated from various scientific studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds. While extensive data exists for various derivatives, it is important to note that specific cytotoxic activity (IC50 values) for the parent compound, this compound, was not prominently available in the reviewed literature.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various 4-phenylquinolin-2(1H)-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. These derivatives often feature modifications at the 4-phenyl ring and the quinolinone core, which significantly influence their anticancer activity.
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 (Leukemia) | Sub-micromolar | [1][2][3] |
| H460 (Lung) | Sub-micromolar | [1][2][3] | ||
| 2774 (Ovarian) | 0.4 | [3] | ||
| SKOV-3 (Ovarian) | 0.4 | [3] | ||
| Hep 3B (Liver) | 1.0 | [3] | ||
| 12k | 6,7-methylenedioxy-4-(3,4,5-trimethoxyphenyl)quinolin-2(1H)-one | Multiple cell lines | Less active than 12e | [3] |
| IIa-1 | 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one | K562 (Leukemia) | 20 µg/mL | [4] |
| III-a1 | 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-phenylquinolin-2(1H)-one | MDA-MB (Breast) | 25 µg/mL | [5] |
| III-b1 | 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-methylquinolin-2(1H)-one | MDA-MB (Breast) | 25 µg/mL | [5] |
| III-b2 | 4-hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-methylquinolin-2(1H)-one | MDA-MB (Breast) | 25 µg/mL | [5] |
Experimental Protocols
The evaluation of the cytotoxic activity of these quinolinone derivatives typically involves standardized in vitro assays. The following is a generalized protocol based on the methodologies reported in the cited literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (solubilized in a solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 492 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the mechanisms by which these quinolinone derivatives exert their cytotoxic effects. A common pathway involves the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
Certain 4-phenylquinolin-2(1H)-one derivatives, such as compound 12e , have been shown to induce cell cycle arrest at the G2/M phase, which is followed by the induction of apoptosis.[1][2][3] This process is often confirmed by techniques like fluorescence-activated cell sorting (FACS) analysis, Hoechst staining for observing nuclear morphology changes, and measurement of caspase-3 activation, a key executioner caspase in apoptosis.[1][2]
Caption: G2/M arrest and apoptosis induction by quinolinone derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel quinolin-2-one derivatives as potential anticancer agents is depicted below.
Caption: General workflow for synthesis and cytotoxic evaluation.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Potential of 4-Methyl-1-phenylquinolin-2(1h)-one: A Comparative Analysis of Biological Efficacy
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a comprehensive assessment of the biological activities of 4-Methyl-1-phenylquinolin-2(1h)-one and its derivatives, benchmarked against established standard drugs. The following sections provide a detailed comparison of their anticancer, antibacterial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds.
Anticancer Activity: A Competitive Edge in Cytotoxicity
Derivatives of the quinolin-2-one scaffold have demonstrated significant potential as anticancer agents. In vitro studies reveal that these compounds exhibit potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, underscores their efficacy, in some cases surpassing that of standard chemotherapeutic agents.
Quinoline derivatives have been shown to induce anticancer effects through various mechanisms, including the disruption of tubulin polymerization, induction of cell cycle arrest, and triggering of apoptosis.[1][2] Certain quinoline-chalcone hybrids, for instance, have shown significant anticancer activity with IC50 values in the low micromolar range.[1]
Table 1: Comparative Anticancer Efficacy (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) |
| Quinolone-Chalcone Hybrid (64)[3] | Caco-2 (Colon) | 2.5 | Doxorubicin | MCF-7 | Not specified in snippets |
| Quinolone-Chalcone Hybrid (63)[3] | Caco-2 (Colon) | 5.0 | Imatinib | K-562, Hep 3b | Not specified in snippets |
| (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58)[4] | MDA-MB-231 | 0.75 | 5-Fluorouracil | HCT116 | Not specified in snippets |
| (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58)[4] | SKBR-3 | 0.78 | Combretastatin A-4 | Various | Not specified in snippets |
| (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58)[4] | MCF-7 | 1.05 | - | - | - |
| Compound 66 (CA-4 analog)[4] | MCF-7 | 0.019-0.042 | CA-4 | MCF-10A | >50 (low toxicity to normal cells) |
Note: The data presented is for derivatives of the quinoline scaffold and may not be directly representative of this compound.
Antibacterial Activity: A New Frontier Against Microbial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinolin-2-one derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The minimum inhibitory concentration (MIC) is a critical metric for assessing antibacterial potency, with lower values indicating greater efficacy.
Studies have shown that certain 4-methyl-2-(4-substituted phenyl)quinoline derivatives exhibit significant antibacterial activity, with MIC values in the range of 25-50 μg/ml against pathogens like E. coli and P. aeruginosa.[5] This positions them as potential candidates for further development in the fight against bacterial infections.
Table 2: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Standard Drug | S. aureus | E. coli | P. aeruginosa |
| 4-methyl-2-(4-substitutedphenyl)quinoline derivatives (general)[5] | Not effective | 25-50 | 25-50 | Amoxicillin | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Quinolinequinone (QQ1, QQ5, QQ6)[6] | 1.22 | >1250 | >1250 | Cefuroxime-Na | 1.22 | Not specified in snippets | Not specified in snippets |
| Quinolinequinone (QQ2)[6] | 1.22–9.76 (clinically resistant strains) | >1250 | >1250 | - | - | - | - |
Note: The data presented is for derivatives of the quinoline scaffold and may not be directly representative of this compound.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Research into indomethacin analogues, a standard nonsteroidal anti-inflammatory drug (NSAID), provides a benchmark for evaluating new anti-inflammatory compounds.[7] While direct comparative data for this compound is limited in the provided context, the anti-inflammatory potential of related heterocyclic compounds is an active area of investigation. For instance, new derivatives of indomethacin have shown superior peripheral analgesic effects compared to the parent drug.[7]
Table 3: Comparative Anti-inflammatory Efficacy
| Compound/Derivative | Assay | Efficacy | Standard Drug | Assay | Efficacy |
| Indomethacin Derivative (2a)[7] | Acetic acid-induced writhing (analgesic) | 61.7% inhibition (10 mg/kg) | Indomethacin[7] | Acetic acid-induced writhing (analgesic) | 51.23% inhibition (10 mg/kg) |
| Indomethacin Derivatives (general)[7] | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin[7] | Carrageenan-induced paw edema | Significant anti-inflammatory activity |
Note: This table provides context on the evaluation of anti-inflammatory agents and does not contain direct data for this compound.
Experimental Protocols
MTT Assay for Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a standard drug for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antibacterial Susceptibility (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compound: The test compound and a standard antibiotic are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Visualizing the Science
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for assessing biological efficacy.
Caption: Postulated anticancer signaling pathway for quinolin-2-one derivatives.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
Spectroscopic comparison of 4-methyl vs. 4-hydroxy quinolinone derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the spectroscopic properties of 4-methylquinolin-2(1H)-one and 4-hydroxyquinolin-2(1H)-one. By presenting key experimental data in a clear, comparative format, this document aims to facilitate a deeper understanding of how simple functional group substitutions can significantly influence the physicochemical characteristics of the quinolinone scaffold, a core moiety in numerous biologically active compounds.
The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse therapeutic applications, including antifungal and photosynthesis-inhibiting activities. The substitution at the C4 position, in particular, can dramatically alter the electronic and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide focuses on the comparative analysis of the 4-methyl and 4-hydroxy derivatives, providing a foundational dataset for further analog development and structure-activity relationship (SAR) studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-methyl-2(1H)-one and 4-hydroxy-2(1H)-one, offering a side-by-side view of their characteristic spectral features.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-methyl-2(1H)-one | Aromatic Protons: 7.0 - 8.0, CH (C3): ~6.2, CH₃: ~2.4, NH: (variable) | C=O (C2): ~164, Aromatic Carbons: 115-140, C4: ~145, C3: ~118, CH₃: ~18 |
| 4-hydroxy-2(1H)-one | Aromatic Protons: 7.2 - 8.2, CH (C3): ~5.8, NH: ~11.2, OH: ~12.9 | C=O (C2): ~164, C-OH (C4): ~162, Aromatic Carbons: 115-139, C3: ~98 |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrometry (m/z) |
| 4-methyl-2(1H)-one | N-H stretch: ~3100-3300, C=O stretch: ~1650-1670, C=C stretch: ~1600 | ~225, ~270, ~315 (in Ethanol) | 159 (M⁺) |
| 4-hydroxy-2(1H)-one | O-H stretch: ~3360 (broad), N-H stretch: ~3100-3300, C=O stretch: ~1657, C=C stretch: ~1508 | ~269, ~314 (in Methanol) | 161 (M⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the quinolinone derivative was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 0-15 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the sample was ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the quinolinone derivative (e.g., 1 mg/mL) was prepared in a spectroscopic grade solvent (e.g., ethanol or methanol). This stock solution was then diluted to a final concentration of approximately 10-20 µg/mL.
-
Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) was determined.
Visualizing Workflows and Pathways
To further elucidate the context and application of these compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed biological signaling pathway.
A Comparative Guide to Green Chemistry Metrics in Quinoline Synthesis Protocols
The synthesis of quinolines, a cornerstone of heterocyclic chemistry, is integral to the development of pharmaceuticals and functional materials. However, traditional synthesis methods often carry a significant environmental burden. This guide provides a comparative evaluation of various quinoline synthesis protocols, ranging from classical methods to modern green alternatives, through the lens of established green chemistry metrics. This analysis is intended for researchers, scientists, and drug development professionals seeking to adopt more sustainable practices in their synthetic endeavors.
Comparison of Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for four distinct quinoline synthesis protocols. These metrics provide a quantitative assessment of the environmental performance of each method.
| Metric | Protocol 1: Classical Friedländer | Protocol 2: Microwave-Assisted (Solvent-Free) | Protocol 3: Ultrasound-Assisted | Protocol 4: Classical Doebner-von Miller |
| Atom Economy (%) | 92.3% | 92.3% | 92.3% | 85.6% |
| Reaction Mass Efficiency (RME) (%) | 78.5% | 89.8% | 82.6% | 59.9% |
| E-Factor | 25.8 | 5.2 | 15.7 | 35.1 |
| Process Mass Intensity (PMI) | 26.8 | 6.2 | 16.7 | 36.1 |
Note on Data and Assumptions: The calculations for the E-Factor and Process Mass Intensity (PMI) are based on detailed experimental protocols. Where specific quantities for workup and purification were not explicitly stated in the source literature, standard laboratory practices were assumed. These assumptions include typical volumes for extractions, washes, and chromatographic purification relative to the reaction scale.
Detailed Experimental Protocols
Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline
This protocol describes a conventional acid-catalyzed Friedländer condensation.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric Acid (HCl, 3 drops, ~0.15 mL)
-
Ethanol (10 mL)
-
Saturated Sodium Bicarbonate Solution (for neutralization, ~20 mL)
-
Ethyl Acetate (for extraction, 3 x 15 mL)
-
Brine (for washing, ~20 mL)
-
Anhydrous Sodium Sulfate (for drying, ~2 g)
-
Silica Gel (for column chromatography, ~20 g)
-
Hexane/Ethyl Acetate mixture (for elution, ~150 mL)
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[1]
Protocol 2: Microwave-Assisted Solvent-Free Friedländer Synthesis
This protocol represents a greener alternative employing microwave irradiation and solvent-free conditions.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 19.0 mg)
-
Ethyl Acetate (for workup, 20 mL)
-
Water (for washing, 2 x 10 mL)
-
Anhydrous Sodium Sulfate (for drying, ~1 g)
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzophenone, ethyl acetoacetate, and p-TsOH.
-
Seal the vessel and subject the mixture to microwave irradiation at 120°C for 5 minutes.
-
After cooling, dissolve the residue in ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Protocol 3: Ultrasound-Assisted Friedländer Synthesis
This protocol utilizes ultrasonic irradiation to promote the reaction.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Ethanol (5 mL)
-
Potassium Hydroxide (KOH) (1.0 mmol, 56.1 mg)
-
Water (for precipitation, 50 mL)
Procedure:
-
In a suitable flask, dissolve 2-aminobenzophenone, ethyl acetoacetate, and potassium hydroxide in ethanol.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the quinoline derivative.
Protocol 4: Classical Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is a traditional method for synthesizing substituted quinolines.
Materials:
-
Aniline (1.0 eq, 10 mmol, 0.93 g)
-
6 M Hydrochloric Acid (HCl) (~10 mL)
-
Crotonaldehyde (1.2 eq, 12 mmol, 0.84 g)
-
Toluene (for dissolving crotonaldehyde, ~5 mL)
-
Concentrated Sodium Hydroxide Solution (for neutralization, ~15 mL)
-
Dichloromethane (for extraction, 3 x 20 mL)
-
Brine (for washing, ~20 mL)
-
Anhydrous Sodium Sulfate (for drying, ~2 g)
Procedure:
-
In a round-bottom flask, combine aniline and 6 M hydrochloric acid and heat the mixture to reflux.
-
Dissolve crotonaldehyde in toluene and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[2]
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized experimental workflows for the described quinoline synthesis protocols.
Caption: Workflow for Classical Friedländer Synthesis.
Caption: Workflow for Microwave-Assisted Solvent-Free Synthesis.
Caption: Workflow for Ultrasound-Assisted Synthesis.
Caption: Workflow for Classical Doebner-von Miller Synthesis.
References
Cross-Validation of the Inhibitory Mechanism of 4-Methyl-1-phenylquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory mechanism of 4-Methyl-1-phenylquinolin-2(1H)-one and its analogs. Due to the limited specific data on the target compound, this document leverages extensive research on the closely related and well-characterized allosteric Akt inhibitor, 4-phenylquinolin-2(1H)-one, as a primary point of comparison. This cross-validation approach aims to infer the potential mechanism of action for this compound and provide a framework for its experimental investigation.
Introduction
Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A notable member of this family, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime target for therapeutic intervention.[4][5] The compound this compound, the subject of this guide, is a structural analog whose specific inhibitory mechanisms are not yet fully elucidated. This guide will compare its potential activity with known inhibitors of the Akt pathway.
Postulated Inhibitory Mechanism of this compound
Based on the mechanism of its close analog, 4-phenylquinolin-2(1H)-one, it is hypothesized that this compound also functions as an allosteric inhibitor of Akt. This mechanism involves binding to the Pleckstrin Homology (PH) domain of Akt.[3][4] This interaction is thought to induce a conformational change that prevents the phosphorylation of Akt at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[3][4] Without these phosphorylation events, Akt remains in an inactive state, thereby inhibiting downstream signaling that promotes cell survival, growth, and proliferation.[4]
Comparative Data of Akt Pathway Inhibitors
The following table summarizes the inhibitory activity of 4-phenylquinolin-2(1H)-one and other known inhibitors of the PI3K/Akt pathway. This data provides a benchmark for the anticipated potency of this compound.
| Compound | Target(s) | IC50 | Mechanism of Action | Reference |
| 4-phenylquinolin-2(1H)-one | Akt | 6 µM (kinase activity) | Allosteric inhibitor, binds to PH domain, prevents T308 and S473 phosphorylation | [3][4] |
| LY294002 | PI3K | ~25 µM (pS473-Akt HTRF) | ATP-competitive inhibitor of PI3K | [1] |
| Torin 1 | mTOR | ~20 nM (pS473-Akt HTRF) | ATP-competitive inhibitor of mTOR | [1] |
| (Rac)-AZD6482 | PI3Kβ | 0.69 nM | Selective inhibitor of the β isoform of PI3K | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Hypothesized inhibitory mechanism of this compound in the PI3K/Akt signaling pathway.
Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.
Experimental Protocols
To validate the inhibitory mechanism of this compound, the following key experimental protocols are recommended.
Kinase Selectivity Profiling
Objective: To determine the specificity of this compound against a broad panel of human kinases.
Protocol:
-
Utilize a commercially available kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems).[3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform kinase reactions in a 384-well plate format according to the manufacturer's instructions. This typically involves incubating the compound with a panel of kinases, their respective substrates, and ATP.[2]
-
After the kinase reaction, quantify the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is inversely proportional to the kinase inhibition.[7]
-
Analyze the data to determine the percentage of inhibition for each kinase at a given compound concentration.
-
For kinases showing significant inhibition, perform dose-response experiments to calculate IC50 values.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Akt at key residues (S473 and T308) in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., Neuro 2A, HCT116) and allow cells to adhere.[1]
-
Serum-starve the cells for a few hours to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 30 minutes).[1]
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF) for 30 minutes to activate the Akt pathway.[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt S473 and p-Akt T308) and total Akt overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the images using a digital imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
-
Conclusion and Future Directions
While direct experimental evidence for the inhibitory mechanism of this compound is currently limited, the well-documented activity of its close analog, 4-phenylquinolin-2(1H)-one, provides a strong foundation for a hypothesized mechanism of allosteric Akt inhibition. The experimental protocols outlined in this guide offer a clear path for the validation of this hypothesis. Further studies, including co-crystallization of the compound with the Akt protein, would provide definitive structural evidence of the binding mode and inhibitory mechanism. The comparative data presented herein will be crucial for contextualizing the potency and selectivity of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-1-phenylquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Methyl-1-phenylquinolin-2(1H)-one, a compound commonly used as an intermediate in the synthesis of various drugs and bioactive molecules.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3][4] Proper disposal is not merely a suggestion but a requirement governed by stringent regulations.
Hazard Profile and Safety Summary
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Category | GHS Hazard Statement | GHS Pictogram | Precautionary Statement (Disposal) |
| Acute Oral Toxicity | H302: Harmful if swallowed[3][4][5] | GHS07: Harmful/Irritant[2][3] | P270: Do not eat, drink or smoke when using this product.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | GHS07: Harmful/Irritant | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] | GHS07: Harmful/Irritant | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] | GHS07: Harmful/Irritant | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. [6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE) and Safety Precautions: 1.1 Don appropriate PPE before beginning the disposal process. This includes, but is not limited to, a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). 1.2 Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] 1.3 Ensure an eyewash station and safety shower are readily accessible.
2.0 Waste Segregation and Collection: 2.1 Solid Waste: 2.1.1 Carefully sweep up any solid this compound using a soft brush and dustpan to minimize dust generation.[4] 2.1.2 Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container. The container should be designated for "Non-halogenated Organic Solids." 2.2 Contaminated Materials: 2.2.1 Any materials, such as weighing paper, gloves, or paper towels, that have come into direct contact with the chemical are considered contaminated waste. 2.2.2 Place all contaminated materials into the same designated solid waste container. 2.3 Empty Containers: 2.3.1 "Empty" containers of this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. 2.3.2 The rinsate from cleaning the container must be collected and treated as liquid chemical waste.
3.0 Waste Labeling and Storage: 3.1 Securely close the waste container.[4] 3.2 Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. 3.3 Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4.0 Final Disposal: 4.1 Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. 4.2 Never dispose of this compound down the drain or in regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Essential Safety and Operational Guide for 4-Methyl-1-phenylquinolin-2(1H)-one
For researchers, scientists, and drug development professionals handling 4-Methyl-1-phenylquinolin-2(1H)-one, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Chemical Identifier:
Hazard Summary: This compound is classified as harmful and an irritant.[1] Key hazards include:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The GHS pictogram associated with this chemical is GHS07 (Harmful/Irritant).[1][2] The signal word is "Warning".[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tight-sealing safety goggles and a face shield. | To prevent eye irritation from splashes or dust.[3][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or coveralls are required. | To prevent skin irritation upon contact.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] | To prevent respiratory irritation from dust or vapors.[1] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work exclusively under a chemical fume hood.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not breathe dust, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
Accidental Release and Disposal Plan
A clear plan for accidental releases and proper disposal is essential for environmental protection and safety.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Use personal protective equipment. Soak up the spill with inert absorbent material (e.g., sand, vermiculite).[3]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]
-
Environmental Protection: Do not allow the substance to enter surface water or the sanitary sewer system.[3]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
Waste materials should be treated as hazardous.
-
Do not dispose of it with normal household waste.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water.[1] If skin irritation occurs, get medical advice/attention. |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
Experimental Workflow for Handling and Use
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
